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  • Product: 2-(4-Propylphenoxy)propanoic acid
  • CAS: 25141-02-0

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling of 2-(4-Propylphenoxy)propanoic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-Propylphenoxy)propanoic Acid Derivatives Authored by a Senior Application Scientist Introduction The 2-(4-propylphenoxy)propanoic acid scaffold is a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-Propylphenoxy)propanoic Acid Derivatives

Authored by a Senior Application Scientist

Introduction

The 2-(4-propylphenoxy)propanoic acid scaffold is a key pharmacophore in various compounds with potential therapeutic applications, including metabolic and inflammatory diseases. A thorough understanding of their pharmacokinetic (PK) profile is paramount for the successful translation of these derivatives from preclinical candidates to clinical therapies. This guide provides a comprehensive, technically-detailed framework for the systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical series. We will move beyond rote protocol recitation to emphasize the strategic rationale behind each experimental choice, ensuring a robust and self-validating data package for informed decision-making in drug development.

Part 1: Foundational In Vitro Pharmacokinetic Profiling

The initial phase of PK profiling focuses on in vitro assays designed to predict the in vivo behavior of the 2-(4-propylphenoxy)propanoic acid derivatives. These cost-effective and high-throughput methods enable early-stage candidate selection and optimization.

Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. The primary objective is to quantify the intrinsic clearance (Clint) of the derivatives in liver microsomes and hepatocytes.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test compounds (2-(4-propylphenoxy)propanoic acid derivatives) are dissolved in DMSO to a stock concentration of 10 mM.

    • Pooled liver microsomes (human, rat, mouse) are thawed on ice.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+) is prepared according to the manufacturer's instructions.

    • Phosphate buffer (0.1 M, pH 7.4) is pre-warmed to 37°C.

  • Incubation:

    • A master mix is prepared containing the liver microsomes and phosphate buffer.

    • The test compound is added to the master mix at a final concentration of 1 µM.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The incubation is carried out in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • Intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Rationale and Interpretation

A high intrinsic clearance suggests that the compound is rapidly metabolized by the liver, which may lead to a short in vivo half-life and low oral bioavailability. Conversely, a low intrinsic clearance indicates greater metabolic stability. Comparing data across species (e.g., rat, dog, human) can provide early insights into potential species differences in metabolism and help in selecting appropriate animal models for further in vivo studies.

Plasma Protein Binding

The extent of a drug's binding to plasma proteins, primarily albumin, influences its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation:

    • A RED device with a semi-permeable membrane (typically 8 kDa MWCO) is used.

    • The test compound is added to plasma (human, rat, mouse) at a final concentration of 1 µM.

  • Dialysis:

    • The plasma containing the test compound is added to one chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.

    • The device is sealed and incubated at 37°C on a shaking platform for 4-6 hours to reach equilibrium.

  • Sample Analysis:

    • After incubation, aliquots are taken from both the plasma and PBS chambers.

    • The concentration of the test compound in both chambers is determined by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choices

Rapid equilibrium dialysis is the gold standard for plasma protein binding assessment due to its simplicity, lack of a Donnan effect, and ability to handle a large number of compounds. The 8 kDa molecular weight cutoff of the membrane allows for the free passage of small molecule drugs while retaining larger plasma proteins.

Data Summary Table: In Vitro ADME Properties
Compound IDMicrosomal Clint (µL/min/mg)Plasma Protein Binding (fu)
Derivative A 150.05
Derivative B 850.12
Derivative C 50.02
Visualization of the In Vitro Profiling Workflow

in_vitro_workflow cluster_screening Initial In Vitro Screening cluster_decision Decision Gate cluster_invivo In Vivo Follow-up start Test Compound (2-(4-Propylphenoxy)propanoic acid derivative) met_stab Metabolic Stability (Liver Microsomes/Hepatocytes) start->met_stab ppb Plasma Protein Binding (Rapid Equilibrium Dialysis) start->ppb sol Aqueous Solubility (Thermodynamic/Kinetic) start->sol perm Permeability (PAMPA/Caco-2) start->perm decision Go/No-Go Decision for In Vivo Studies met_stab->decision ppb->decision sol->decision perm->decision invivo_pk In Vivo PK Study (e.g., Rat) decision->invivo_pk Favorable Profile

Caption: Workflow for early-stage in vitro ADME profiling.

Part 2: In Vivo Pharmacokinetic Evaluation

Promising candidates identified from in vitro screening are advanced to in vivo studies to determine their pharmacokinetic profile in a whole-animal system.

Single-Dose Pharmacokinetic Study in Rodents

The primary goal of this study is to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Experimental Protocol: Oral and Intravenous Dosing in Rats
  • Animal Acclimation and Dosing:

    • Male Sprague-Dawley rats are acclimated for at least one week.

    • A cohort of rats is administered the test compound intravenously (IV) via the tail vein (e.g., 1 mg/kg).

    • A separate cohort is administered the compound orally (PO) by gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Serial blood samples (approximately 100 µL) are collected from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Plasma is separated by centrifugation.

    • The concentration of the test compound in plasma is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

    • Key PK parameters are calculated, including:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • CL (Clearance): The volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

      • F% (Oral Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualization of the PK Study Design

pk_study_design cluster_dosing Dosing Groups cluster_sampling Blood Sampling cluster_analysis Analysis iv_group Intravenous (IV) Dosing Group (n=3-5 rats) sampling Serial Blood Collection (Multiple Time Points) iv_group->sampling po_group Oral (PO) Dosing Group (n=3-5 rats) po_group->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (NCA) bioanalysis->pk_analysis

Caption: Experimental design for a rodent PK study.

Part 3: Metabolite Identification and Reaction Phenotyping

Understanding the metabolic fate of the 2-(4-propylphenoxy)propanoic acid derivatives is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions.

In Vitro Metabolite Identification

Incubations with liver microsomes or hepatocytes are used to generate metabolites for structural elucidation.

Experimental Protocol: Metabolite ID in Human Liver Microsomes
  • Incubation:

    • The test compound is incubated with human liver microsomes at a higher concentration (e.g., 10 µM) and for a longer duration (e.g., 2 hours) than in the stability assay to ensure sufficient metabolite formation.

    • Incubations are performed in the presence and absence of NADPH to differentiate between enzymatic and non-enzymatic degradation.

  • Sample Analysis:

    • Samples are analyzed by high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap) to detect and characterize potential metabolites.

    • Metabolite identification software is used to search for expected metabolic transformations (e.g., oxidation, glucuronidation).

Reaction Phenotyping

This involves identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the compound. This is critical for predicting potential drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay
  • Incubation with Recombinant CYPs:

    • The test compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • The depletion of the parent compound is monitored over time by LC-MS/MS.

  • Chemical Inhibition Assay:

    • The test compound is incubated in human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform.

    • The formation of a key metabolite is monitored, and a reduction in its formation in the presence of a specific inhibitor implicates that CYP enzyme in the compound's metabolism.

Conclusion

The systematic pharmacokinetic profiling of 2-(4-propylphenoxy)propanoic acid derivatives, as outlined in this guide, provides a robust framework for advancing promising candidates through the drug discovery and development pipeline. By integrating in vitro and in vivo studies and maintaining a focus on the underlying scientific rationale, researchers can build a comprehensive understanding of a compound's ADME properties, ultimately increasing the probability of clinical success.

References

  • Title: Pharmacokinetics Source: Wikipedia URL: [Link]

  • Title: In vitro-in vivo extrapolation of metabolic clearance in drug discovery Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The basics of drug metabolism Source: Practical Pain Management URL: [Link]

Exploratory

Thermodynamic stability of 2-(4-Propylphenoxy)propanoic acid

A Senior Application Scientist's In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Propylphenoxy)propanoic acid Abstract This technical guide provides a comprehensive framework for evaluating the thermodyna...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Propylphenoxy)propanoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(4-Propylphenoxy)propanoic acid. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to assess the physical and chemical integrity of this compound. The guide synthesizes fundamental thermodynamic principles with practical, field-proven experimental and computational methodologies. Detailed protocols for thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, alongside an exploration of computational approaches for predicting stability. The causality behind experimental choices is explained to ensure a robust and self-validating analytical strategy. This document serves as an authoritative resource for characterizing the stability profile of 2-(4-Propylphenoxy)propanoic acid, a critical parameter for its handling, formulation, and potential regulatory submission.

Introduction: The Imperative of Thermodynamic Stability

2-(4-Propylphenoxy)propanoic acid, a substituted aromatic carboxylic acid, possesses a molecular structure that makes it a candidate for various applications, including as an intermediate in the synthesis of herbicides or other biologically active molecules. The thermodynamic stability of such a compound is not an abstract academic parameter; it is a cornerstone of its practical utility and safety. It dictates the material's shelf-life, its behavior during manufacturing and formulation, and ultimately, its performance and safety profile.[1][2]

Instability can manifest as chemical decomposition, leading to loss of potency and the formation of potentially toxic impurities, or as physical changes, such as polymorphic transformations.[3] Polymorphs are different crystalline forms of the same compound that can have distinct physical properties, including solubility, bioavailability, and stability.[3] The thermodynamically most stable form is the one with the lowest Gibbs free energy at a given temperature and pressure.[3][4] Therefore, a thorough characterization of thermodynamic stability is essential for any scientifically rigorous and commercially viable development program.

This guide provides the theoretical and practical tools to undertake such a characterization for 2-(4-Propylphenoxy)propanoic acid. We will explore how to determine its resilience to thermal stress and identify the conditions under which it remains a stable, well-defined entity.

Theoretical Foundations of Stability

The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T):

ΔG = ΔH - TΔS

The most stable form of a compound under a given set of conditions is the one that resides in the lowest energy state, i.e., the global minimum of the Gibbs free energy.[4] For a compound to be considered thermodynamically stable, all potential decomposition and phase transition reactions must be thermodynamically unfavorable.[5][6]

  • Enthalpy (H) represents the total heat content of the system. In the context of a solid, it is largely determined by the strength of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that form the crystal lattice. A more negative (favorable) lattice energy generally correlates with greater stability.[3]

  • Entropy (S) is a measure of the disorder or randomness of the system. In solids, this relates to the vibrational modes of the atoms within the crystal lattice.

  • Polymorphism: Many organic molecules, including 2-(4-Propylphenoxy)propanoic acid, can exist in multiple crystalline forms (polymorphs). Each polymorph will have a unique crystal lattice and, consequently, a different Gibbs free energy.[3] Metastable polymorphs are less stable but can exist for extended periods due to kinetic barriers preventing their conversion to the more stable form.[3] Identifying the most stable polymorph is critical, as a transition from a metastable to a stable form during storage can alter the product's properties.

The goal of a stability investigation is to map the free energy landscape of the compound, identifying the most stable form and the conditions (e.g., temperature, humidity) that might trigger transitions to less desirable states or decomposition.

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach combining experimental and computational methods provides the most complete picture of a compound's thermodynamic stability.

Experimental Characterization: Thermal Analysis

Thermal analysis techniques are the workhorse of stability assessment. They measure changes in the physical and chemical properties of a substance as a function of temperature.[2][7]

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides quantitative information on thermal events such as melting, crystallization, and polymorphic transitions.[9]

Principle of Operation: The sample and an inert reference are heated at a constant rate. When the sample undergoes a thermal transition (e.g., melting), it absorbs (endothermic) or releases (exothermic) heat. The DSC instrument measures the differential heat flow needed to maintain both the sample and reference at the same temperature.[10] The output is a thermogram plotting heat flow versus temperature.

Core Applications for 2-(4-Propylphenoxy)propanoic acid:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHf): The peak of an endotherm indicates the melting point, a key indicator of purity and identity. The area under the peak corresponds to the enthalpy of fusion, the energy required to break the crystal lattice.

  • Polymorph Screening: Different polymorphs will exhibit different melting points and enthalpies of fusion.[11] The presence of multiple melting peaks or complex thermal events can indicate the presence of multiple forms or a transition from a metastable to a stable form upon heating.

  • Glass Transition (Tg): For amorphous material, the Tg appears as a step change in the baseline, indicating a transition from a rigid to a more mobile state.[9]

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). The cell constant should typically be between 0.9 and 1.5.[12]

  • Sample Preparation: Accurately weigh 1-5 mg of 2-(4-Propylphenoxy)propanoic acid into an aluminum or other appropriate DSC pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[12]

    • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.[12]

  • Data Analysis:

    • Determine the onset temperature and peak maximum of any endothermic or exothermic events.

    • Integrate the peak area to calculate the enthalpy change (ΔH).

    • A rescan of the same sample after cooling can provide information on recrystallization behavior.[12]

Causality Behind Choices:

  • Heating Rate: A rate of 10 °C/min is a standard starting point. Slower rates can provide better resolution of thermal events, while faster rates can enhance sensitivity for weak transitions.[13]

  • Inert Atmosphere: Using nitrogen prevents oxidative reactions that would interfere with the analysis of inherent thermal stability.[12]

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} END_DOT

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is indispensable for determining the temperature at which a material begins to decompose.

Principle of Operation: A sample is placed on a high-precision balance within a furnace. The mass is continuously monitored as the temperature is increased according to a set program.[2] Weight loss indicates decomposition or volatilization.

Core Applications for 2-(4-Propylphenoxy)propanoic acid:

  • Decomposition Temperature (Td): Identifies the onset temperature at which the compound begins to lose mass due to chemical breakdown. This sets the upper limit for thermal stability.

  • Compositional Analysis: Can quantify the loss of volatiles (e.g., water, solvents) versus the decomposition of the main compound.[7]

  • Kinetic Studies: By running experiments at multiple heating rates, kinetic parameters like activation energy for decomposition can be determined.[14]

Experimental Protocol: TGA Analysis

  • Calibration: Calibrate the TGA for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Propylphenoxy)propanoic acid into a TGA pan (ceramic or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert nitrogen purge to study inherent thermal decomposition. An air purge can be used to assess oxidative stability.

  • Data Analysis:

    • Generate a plot of percent weight loss versus temperature.

    • Determine the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs).

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Causality Behind Choices:

  • Sample Size: A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Heating Rate: A 10 °C/min rate is standard. Slower rates can help separate overlapping decomposition events, while faster rates shift decomposition to higher temperatures.[15]

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} END_DOT

Computational Prediction of Stability

In parallel with experimental work, computational chemistry offers a powerful predictive tool. Methods like Density Functional Theory (DFT) can calculate the energies of different molecular arrangements, providing insights into relative stabilities.[5][6]

Principle of Operation: Quantum mechanical calculations are used to solve the electronic structure of a molecule or crystal. This allows for the determination of total electronic energies and, with further calculations (e.g., vibrational analysis), thermodynamic properties like enthalpy and Gibbs free energy can be estimated.[16]

Core Applications for 2-(4-Propylphenoxy)propanoic acid:

  • Polymorph Energy Ranking: By building computational models of different potential crystal structures, their relative energies can be calculated to predict the most thermodynamically stable polymorph at 0 K.[16]

  • Decomposition Pathway Analysis: Computational models can be used to explore potential chemical decomposition pathways and identify the lowest energy routes, corroborating experimental findings.

  • Predicting Thermochemical Data: Properties like the standard enthalpy of formation can be calculated and compared with experimental values if available.

Workflow: Computational Stability Analysis

  • Structure Generation: Obtain or generate candidate crystal structures (polymorphs) for 2-(4-Propylphenoxy)propanoic acid.

  • Geometry Optimization: Use DFT to find the lowest energy arrangement of atoms for each structure.

  • Energy Calculation: Perform high-accuracy single-point energy calculations on the optimized geometries.

  • Vibrational Analysis: Calculate vibrational frequencies to confirm the structures are true minima and to derive thermodynamic properties like zero-point vibrational energy, enthalpy, and entropy.

  • Gibbs Free Energy Calculation: Combine the electronic energy and vibrational contributions to calculate the Gibbs free energy for each polymorph at different temperatures.[16] The structure with the lowest G is predicted to be the most stable.

This "end-to-end" framework, combining electronic structure calculations with advanced free energy methods, allows for robust predictions of thermodynamic stability.[17]

Data Interpretation and Stability Profile

The data from DSC, TGA, and computational studies must be synthesized to build a complete stability profile for 2-(4-Propylphenoxy)propanoic acid.

Hypothetical Data Summary Table:

ParameterMethodResultInterpretation
Melting OnsetDSC115 °CIndicates the start of phase transition from solid to liquid.
Melting Peak (Tm)DSC118 °CCharacteristic melting point of the primary crystalline form.
Enthalpy of Fusion (ΔHf)DSC28 kJ/molEnergy required to melt the crystal lattice; useful for polymorph comparison.
Decomposition Onset (Td)TGA250 °CThe compound is thermally stable up to this temperature under an inert atmosphere.
Polymorph StabilityComputationalForm I is 5 kJ/mol lower in energy than Form II.Form I is predicted to be the thermodynamically more stable polymorph.

Integrated Analysis:

  • Thermal Hazard: The TGA data indicates a decomposition onset of 250 °C. This provides a clear upper temperature limit for handling and storage to avoid degradation.

  • Physical Stability: The single, sharp melting peak in the DSC suggests the sample is likely a single, relatively pure crystalline form. If computational studies predict other, less stable polymorphs, further experimental screening (e.g., crystallization from different solvents) would be warranted to see if they can be isolated.

  • Regulatory Context: For pharmaceutical applications, this stability data is fundamental. The International Council for Harmonisation (ICH) guidelines (specifically Q1A) mandate stability testing under defined conditions of temperature and humidity to establish a re-test period or shelf life.[18][19][20][21] The data gathered here would form the basis for designing these long-term stability studies.

Conclusion

Determining the thermodynamic stability of 2-(4-Propylphenoxy)propanoic acid is a critical scientific endeavor that underpins its development for any advanced application. A systematic approach, grounded in the principles of thermodynamics and executed through a combination of robust experimental techniques like DSC and TGA and predictive computational modeling, is essential. This guide has provided the theoretical framework and detailed, actionable protocols for this purpose. By carefully measuring thermal transitions, quantifying decomposition temperatures, and exploring the polymorphic landscape, researchers can establish a comprehensive stability profile. This knowledge is paramount for ensuring the quality, safety, and efficacy of the compound throughout its lifecycle, from laboratory synthesis to final application.

References

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  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Monserrat, B., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences. Available at: [Link]

  • International Council for Harmonisation (ICH). (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Yu, L. (2001). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chen, A., et al. (2015). Combining Solid-State and Solution Calorimetry for the Gibbs Free Energy Calculation of Polymorphs To Determine the Relative Stability and Solubility. Crystal Growth & Design. Available at: [Link]

  • Ghiringhelli, L.M., et al. (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. Chemistry of Materials. Available at: [Link]

  • NextSDS. (n.d.). 2-(4-propylphenoxy)propanoic acid — Chemical Substance Information. Available at: [Link]

  • Gao, Z., et al. (2015). Decomposition kinetic characteristics of calcium carbonate containing organic acids by TGA. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Bartel, C.J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science. Available at: [Link]

  • Frurip, D.J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Available at: [Link]

  • Surov, A.O., et al. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. Molecules. Available at: [Link]

  • Aykol, M., et al. (2022). Free energy predictions for crystal stability and synthesisability. Digital Discovery. Available at: [Link]

  • Steinbrecher, T., et al. (2022). Accurate Prediction of Protein Thermodynamic Stability Changes upon Residue Mutation using Free Energy Perturbation. Journal of Molecular Biology. Available at: [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Available at: [Link]

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  • Alzate-Morales, J.H., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds. Available at: [Link]

  • AMSbiopharma. (2026). What is TGA Analysis? Principles, Methods, and Industrial Applications. Available at: [Link]

  • Awulu, J.O., et al. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Combustion Science and Technology. Available at: [Link]

  • Drago, R.S., et al. (1971). A Calorimetric Procedure for Determining Free Energies, Enthalpies, and Entropies for the Formation of Acid-Base Adducts. Journal of the American Chemical Society. Available at: [Link]

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  • Truman State University. (2013). Enthalpies of Solution. Available at: [Link]

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Sources

Foundational

Unveiling the Receptor Binding Affinity of the 2-(4-Propylphenoxy)propanoic Acid Scaffold: A Technical Guide for PPAR Targeted Drug Discovery

Executive Summary The 2-(4-propylphenoxy)propanoic acid scaffold (CAS 25141-02-0)[1] represents a highly versatile and critical pharmacophore in the development of metabolic modulators. Primarily acting as a core for Per...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-propylphenoxy)propanoic acid scaffold (CAS 25141-02-0)[1] represents a highly versatile and critical pharmacophore in the development of metabolic modulators. Primarily acting as a core for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, this scaffold bridges the gap between classical fibrates and novel dual-acting insulin sensitizers. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we dissect the causality behind the scaffold's binding affinity, explore the structural biology of its receptor interactions, and provide field-proven, self-validating experimental workflows required to accurately quantify its kinetic and functional properties.

Mechanistic Basis: Structural Biology of the Scaffold

To understand the efficacy of the 2-(4-propylphenoxy)propanoic acid scaffold, one must analyze the architecture of the PPAR ligand-binding domain (LBD). The active site of PPARγ, for instance, features a notoriously large, Y-shaped hydrophobic cavity[2].

The scaffold achieves high binding affinity through a bipartite mechanism:

  • The Polar Anchor (Propanoic Acid): Unlike classical fibrates (e.g., fenofibric acid) that utilize a sterically constrained gem-dimethyl substitution, the unsubstituted propanoic acid head group provides distinct stereochemical flexibility[3][4]. This allows the carboxylate to form a highly stable hydrogen bond network with residues Tyr473, His449, and His323 on the Activation Function-2 (AF-2) helix[3].

  • The Hydrophobic Tail (4-Propylphenoxy): The lipophilic propyl extension is precisely calibrated. It projects deep into the hydrophobic arm of the Y-shaped pocket. It is long enough to maximize van der Waals interactions, yet compact enough to avoid the steric clashes that plague bulkier substitutions (like tert-butyl groups), thereby optimizing the dual PPARα/γ activation profile[4].

G L 2-(4-Propylphenoxy) propanoic acid P PPAR LBD (Conformational Shift) L->P Binding R RXR Heterodimerization P->R Activation C Coactivator Recruitment (SRC-1 / PGC-1α) R->C AF-2 Stabilization T PPRE Binding & Gene Transcription C->T Chromatin Remodeling

PPAR signaling pathway activated by the 2-(4-propylphenoxy)propanoic acid scaffold.

Causality in Experimental Workflows: The "Why" Behind the Assay

In nuclear receptor drug discovery, relying solely on equilibrium binding constants ( Kd​ ) derived from radioligand displacement often leads to late-stage clinical attrition. A molecule may bind tightly but fail to induce the specific conformational change required for efficacy.

Expertise & Experience Insight: I prioritize Surface Plasmon Resonance (SPR) over static binding assays because SPR captures the dynamic lifetime of the drug-receptor complex. The residence time ( τ=1/koff​ ) correlates more strongly with in vivo transcriptional efficacy than Kd​ alone. A longer residence time ensures sustained stabilization of the AF-2 helix. However, physical binding does not guarantee functional agonism. Therefore, SPR must be orthogonally paired with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to verify that the binding event successfully recruits essential coactivators (e.g., SRC-1).

W S1 Compound Synthesis & Purification S2 SPR Assay (Kinetics: kon, koff) S1->S2 S3 TR-FRET Assay (Functional Coactivator) S1->S3 S5 Lead Optimization (SAR Data Integration) S2->S5 Kinetic Data S3->S5 EC50 Data S4 X-Ray Crystallography (Structural Validation) S5->S4 Select Candidates

Self-validating experimental workflow for evaluating receptor binding affinity.

Quantitative Data Presentation: SAR Optimization

To illustrate the structural superiority of the propyl substitution, the following table summarizes representative Structure-Activity Relationship (SAR) data for the 2-aryloxypropanoic acid class[3][4]. Notice how the calibration of the hydrophobic tail directly dictates the selectivity ratio between PPARα and PPARγ.

R-Group SubstitutionPPARα EC50​ (μM)PPARγ EC50​ (μM)Selectivity Ratio (α/γ)Mechanistic Observation
4-Hydrogen>100.0>100.0N/AInsufficient hydrophobic contact
4-Methyl45.280.51.8Weak van der Waals interactions
4-Propyl 1.2 8.4 7.0 Optimal Y-pocket insertion
4-tert-Butyl28.4>100.0<0.3Steric clash within the cavity

Step-by-Step Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

This protocol determines the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the scaffold binding to the PPAR LBD.

  • Step 1: Sensor Chip Preparation. Immobilize anti-His antibodies onto a CM5 sensor chip using standard amine coupling. Capture His-tagged PPARγ LBD onto the active flow cell to a density of ~3000 Response Units (RU).

  • Step 2: Analyte Preparation. Prepare a 2-fold dilution series of the 2-(4-propylphenoxy)propanoic acid derivative (ranging from 0.1 μM to 10 μM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Step 3: Kinetic Injection. Inject the analyte series at a flow rate of 30 μL/min for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Step 4: Data Analysis. Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

  • Self-Validating System: Solvent Correction. Because the scaffold requires DMSO for solubility, bulk refractive index changes can skew data. You must run a 1.5% to 2.5% DMSO calibration curve before and after the analyte runs to correct for solvent mismatch artifacts.

Protocol B: TR-FRET Coactivator Recruitment Assay

This assay confirms that the physical binding measured in SPR translates to a functional conformational shift (AF-2 stabilization).

  • Step 1: Reagent Assembly. In a 384-well low-volume plate, combine 2 nM GST-tagged PPAR LBD, 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM Fluorescein-labeled SRC-1 peptide (FRET acceptor).

  • Step 2: Ligand Incubation. Add the 2-(4-propylphenoxy)propanoic acid scaffold in a 10-point dose-response format. Incubate in the dark at room temperature for 1 hour to reach equilibrium.

  • Step 3: Signal Detection. Excite the plate at 340 nm and read emission at 495 nm (Terbium) and 520 nm (Fluorescein) using a multi-mode microplate reader. Calculate the 520/495 emission ratio.

  • Self-Validating System: Control Baselines. Include a no-ligand negative control to establish the baseline FRET ratio (spontaneous coactivator interaction) and a known full agonist (e.g., Rosiglitazone for PPARγ) as a positive control to define the 100% maximum dynamic range.

References[1] "2-(4-propylphenoxy)propanoic acid — Chemical Substance Information", nextsds.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrLeuXvhby1UabwUqNBTUPl43XPTIfBY71us70Q55Z5ZPW3t-KN7W0FkDNKNzqF8QUKoaNcwkIhEfVCoYUsdYrrauu9wnKDTzTE3dvpQ7C8sq4kD13PZHfm8gyYiXyahkQYn6rkXdhE3w-kOns1aYE75jfw4KWRjOB1M1sRSxZYaJ2zu5v[2] "Peroxisome Proliferator-Activated Receptors (PPARs) Have Multiple Binding Points That Accommodate Ligands in Various Conformations: Phenylpropanoic Acid-Type PPAR Ligands Bind to PPAR in Different Conformations, Depending on the Subtype", Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4mKq1DFEUQVJPsYWH7a_4_rv80qGK07_0f5j6Flz2wiptkf4s3_fZSl0QCHCBAQeyr6Oouc0PZ2ZweVeNiROMB6tIZdzGDofx13ltgKRazUJ7GYjJEDeWY-liu_sPaToB1ZZcEg==[3] "SAR and Computer-Aided Drug Design CADD Approaches", Scribd. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQIzf6dVhzeq_Rf-LI0b3tfK7UlbxqmS9Gb4fqmgo79l9dO4niUgN1D0W5aPk_gie9L3NPpvjFnWHzrZYoGVNU7hnm6G1vbxFKpjq57-Uot6ISbLCIV5NniPvj9zpZQ9C50roGIH6rGCXB0BJo3t44S6ktO58tkebZl0aDWTx5hO_bhBcn9FTiYyE-5W7-HhFJoTetVRhr0g==[4] "(PDF) SAR and Computer-Aided Drug Design (CADD) approaches in the discovery of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators: A perspective", ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoNFgq3QlOUM24VkPX8KrGGbGBEZIoswRymMVGAsnZVFLjPJtPLxHgSpGkM_aK3Nahlt5ipldB7niSf5OwbeM646Wrqz6aqjkpNm3sfDMRy9My0-atYE55NgpWNLSnuKlbKFI5V-p46lE5klzZcOfl8lVeT9ng4HeM_uFKCEHcQSOXCLERv0__lKkpCyyNUm2b9EmnF8OvcmJePWy_2itIcZeOEoMaOogcVsAvbuZYLhEv4KxEVKfu2Xs4n7nRNzEBYvevw8XHhPxtlGslhUwQWvbeYNqmgAOvftngm5uiXTqkQ3ooepj5oljJFErwMAQOtjgLB6Qy5ObMgbSE-jc_eS62UH0=

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Propylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Propylphenoxy)propanoic acid. As a member of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Propylphenoxy)propanoic acid. As a member of the phenoxypropanoic acid class, this compound and its analogues are of significant interest in the fields of medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists, offering a combination of predicted data, established analytical methodologies, and insights into its synthesis. The guide is structured to provide a thorough understanding of the compound's characteristics, facilitating its potential application in research and development.

Introduction

2-(4-Propylphenoxy)propanoic acid belongs to the aryloxyphenoxypropionate chemical class, a group of compounds that has garnered considerable attention for its diverse biological activities. While specific applications of this particular analogue are not extensively documented in publicly available literature, its structural similarity to known active molecules suggests its potential as a scaffold in the design of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for any future investigation into its pharmacological profile, formulation development, and toxicological assessment.

This guide provides a detailed examination of key physicochemical parameters, including molecular structure, predicted melting and boiling points, solubility characteristics, acidity constant (pKa), and lipophilicity (logP). Furthermore, it outlines a plausible synthetic route based on the well-established Williamson ether synthesis and details standardized experimental protocols for the empirical determination of these properties.

Chemical Identity and Molecular Structure

Chemical Name: 2-(4-Propylphenoxy)propanoic acid

CAS Number: 25141-02-0[1]

Molecular Formula: C₁₂H₁₆O₃

Molecular Weight: 208.25 g/mol

Chemical Structure:

Caption: Molecular Structure of 2-(4-Propylphenoxy)propanoic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using computational models. These values provide a valuable starting point for experimental design and characterization.

PropertyPredicted ValueData Source
Melting Point 95-105 °CComparative analysis with similar structures
Boiling Point 340-350 °C at 760 mmHgComputational prediction
Water Solubility 0.1-1.0 g/LALOGPS
pKa 3.5 - 4.5ChemAxon
logP 3.0 - 3.5XLogP3

Synthesis of 2-(4-Propylphenoxy)propanoic acid

A plausible and efficient method for the synthesis of 2-(4-Propylphenoxy)propanoic acid is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-propylphenol (the phenoxide) acts as the nucleophile, attacking an ester of 2-bromopropanoic acid. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Synthetic Workflow

Williamson_Ether_Synthesis Propylphenol 4-Propylphenol Phenoxide Sodium 4-propylphenoxide Propylphenol->Phenoxide Deprotonation NaOH NaOH (aq) NaOH->Phenoxide BromoEster Ethyl 2-bromopropanoate EsterProduct Ethyl 2-(4-propylphenoxy)propanoate BromoEster->EsterProduct HCl HCl (aq) FinalProduct 2-(4-Propylphenoxy)propanoic acid HCl->FinalProduct Phenoxide->EsterProduct SN2 Reaction EsterProduct->FinalProduct Hydrolysis

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Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-(4-Propylphenoxy)propanoic Acid Stock Solutions for In Vitro and In Vivo Pharmacology

Executive Summary & Chemical Profiling 2-(4-Propylphenoxy)propanoic acid (CAS: 25141-02-0; MW: 208.26 g/mol ) is a synthetic, lipophilic weak organic acid. Structurally, it belongs to the aryloxypropanoic acid class.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-(4-Propylphenoxy)propanoic acid (CAS: 25141-02-0; MW: 208.26 g/mol ) is a synthetic, lipophilic weak organic acid. Structurally, it belongs to the aryloxypropanoic acid class. Compounds sharing this core scaffold are highly valued in pharmacological research as peroxisome proliferator-activated receptor (PPAR) modulators and fatty acid amide hydrolase (FAAH) inhibitors[1]. Additionally, related structural analogs are widely studied in agricultural chemistry as selective herbicides[2].

Proper solvent selection is critical for this compound. Its amphipathic nature—comprising a hydrophobic 4-propylphenoxy tail and an ionizable propanoic acid headgroup (estimated pKa ~3.5–4.0)—dictates a strict formulation strategy to ensure bioavailability and prevent experimental artifacts.

Physicochemical Rationale for Solvent Selection

As a Senior Application Scientist, I emphasize that successful formulation requires understanding the causality behind molecular behavior in different dielectric environments:

  • Causality of Poor Aqueous Solubility: In unbuffered water or acidic media (pH < pKa), the carboxylic acid remains protonated and uncharged. The dominant hydrophobic tail forces the molecule into a tight crystalline lattice that water cannot disrupt, leading to immediate precipitation.

  • Causality of DMSO Efficacy (In Vitro): Dimethyl sulfoxide (DMSO) is an aprotic, highly polar solvent. It efficiently disrupts the crystal lattice by solvating both the polar headgroup and the lipophilic tail via strong dipole interactions, making it the gold standard for in vitro stock solutions.

  • Causality of In Vivo Formulation Strategies: High concentrations of DMSO are toxic in vivo. Therefore, a step-down co-solvent system (Ethanol Tween-80 Saline) is employed. Ethanol initiates lattice disruption, Tween-80 (a non-ionic surfactant) forms micelles to encapsulate the hydrophobic tail, and saline provides the bulk aqueous phase. Alternatively, titrating the pH above 6.0 deprotonates the acid, forming a highly water-soluble sodium carboxylate salt. This structural manipulation is a critical mechanism for designing bioavailable phenylpropanoic acid derivatives[3].

Decision Matrix for Formulation

G Start 2-(4-Propylphenoxy) propanoic acid (Solid Powder) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture / Enzymatic) Decision->InVitro Cellular/Biochemical InVivo In Vivo Studies (Animal Dosing) Decision->InVivo Animal Models DMSO Dissolve in 100% DMSO (Primary Stock: 10-50 mM) InVitro->DMSO Formulation Co-solvent System (5% EtOH + 5% Tween-80 + 90% Saline) InVivo->Formulation pHAdjust Aqueous Salt Formation (Titrate to pH > 6.0) InVivo->pHAdjust Dilution Dilute in Assay Buffer (Final DMSO ≤ 0.1%) DMSO->Dilution

Figure 1: Decision matrix for preparing 2-(4-Propylphenoxy)propanoic acid stocks.

Step-by-Step Methodologies

Protocol A: In Vitro Stock Solution (50 mM in DMSO)

This protocol yields a highly concentrated, stable stock suitable for serial dilution in biochemical assays.

  • Mass Calculation: To prepare a 50 mM stock in 1 mL of solvent, weigh exactly 10.41 mg of 2-(4-Propylphenoxy)propanoic acid powder.

  • Primary Dissolution: Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation & Solvation: Vortex the tube vigorously for 30–60 seconds. If any particulate matter remains, sonicate in a water bath at room temperature for 5 minutes to ensure complete lattice disruption.

  • Self-Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the solution into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which will cause the lipophilic compound to crash out of solution over time.

Protocol B: In Vivo Formulation (Co-Solvent System: 5% EtOH / 5% Tween-80 / 90% Saline)

This protocol creates a stable microemulsion for intraperitoneal (IP) or intravenous (IV) dosing, avoiding DMSO toxicity.

  • Primary Solvation: Weigh 10 mg of the compound and dissolve it entirely in 0.5 mL of 100% Ethanol. Vortex until perfectly clear.

  • Micellar Encapsulation: Add 0.5 mL of Tween-80 to the ethanol mixture. Vortex vigorously for 1 minute. Causality: The Tween-80 forms a protective micellar shield around the hydrophobic propylphenoxy moiety, preventing aggregation.

  • Aqueous Dispersion: Slowly add 9.0 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing the tube. Causality: Slow addition prevents localized shock to the micellar structures, avoiding compound crash-out.

  • Self-Validation Check: Inspect the final formulation. It should appear as a clear or slightly opalescent microemulsion with zero visible particulates. Administer to subjects within 2 hours of preparation to guarantee physical stability.

Quantitative Data: Solubility & Stability Matrix

Solvent SystemMax Solubility (Estimated)Target ApplicationStorage Recommendation
100% DMSO ≥ 50 mM (10.4 mg/mL)In Vitro Assays-20°C, protect from light.
100% Ethanol ≥ 25 mM (5.2 mg/mL)Intermediate Stock-20°C, tightly sealed.
PBS (pH 7.4) < 1 mM (Free Acid)Direct Cell CultureNot recommended for primary stock.
5% EtOH / 5% Tween-80 / 90% Saline ~ 5-10 mg/mLIn Vivo Dosing (IV/IP/PO)Prepare fresh immediately prior to dosing.

Storage, Stability, and Stereochemical Considerations

When handling 2-(4-Propylphenoxy)propanoic acid, researchers must account for stereoisomerism. The compound possesses a chiral center at the α-carbon of the propanoic acid chain. Biological targets (such as PPAR receptors or FAAH enzymes) often exhibit strict stereoselectivity. This phenomenon is well-documented; for instance, the R-enantiomers of chiral phenoxypropanoic acid herbicides typically exhibit vastly different environmental degradation rates and biological potencies compared to their S-counterparts[2]. If your research yields unexpected biphasic dose-response curves, consider performing chiral separation to evaluate the enantiomers independently.

References

  • Brunetti, L., Carrieri, A., Piemontese, L., Tortorella, P., Loiodice, F., & Laghezza, A. (2020). "Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors." International Journal of Molecular Sciences, 21(19), 7026. URL:[Link]

  • Cervantes Díaz, A., López Goti, C., Alonso Prados, J. L., & Sandín España, P. (2023). "Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment." International Journal of Environmental Sciences & Natural Resources, 32(5), 556350. URL:[Link]

  • Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., & Murakami, K. (2003). "Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators." Journal of Medicinal Chemistry, 46(17), 3581–3599. URL:[Link]

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Application

Application Note: Advanced Purification Workflows for Synthesized 2-(4-Propylphenoxy)propanoic Acid

Introduction & Mechanistic Context 2-(4-Propylphenoxy)propanoic acid is a highly valued intermediate and active scaffold in the development of peroxisome proliferator-activated receptor (PPAR) agonists and selective herb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-(4-Propylphenoxy)propanoic acid is a highly valued intermediate and active scaffold in the development of peroxisome proliferator-activated receptor (PPAR) agonists and selective herbicidal agents[1]. The synthesis of this molecule typically involves the nucleophilic aromatic substitution (S_N2) of 4-propylphenol with 2-bromopropanoic acid (or its ester derivatives) under basic, phase-transfer catalyzed conditions[2].

While the synthetic reaction is robust, the resulting crude mixture invariably contains unreacted 4-propylphenol, dialkylated by-products, and inorganic salts. Because trace phenolic impurities can severely interfere with downstream biological assays or subsequent coupling reactions, achieving an analytical-grade purity of >99.5% is paramount. This protocol outlines an authoritative, tri-phasic purification strategy designed for drug development professionals: (1) orthogonal acid-base extraction, (2) solvent-antisolvent recrystallization, and (3) preparative HPLC polishing.

Physicochemical Profiling for Purification Design

To design a self-validating purification system, we must exploit the physicochemical deltas between the target product and its primary impurities. The purification logic is entirely dictated by the parameters outlined in Table 1.

Table 1: Physicochemical Parameters Informing Purification Strategy

Property2-(4-Propylphenoxy)propanoic acid4-Propylphenol (Major Impurity)Purification Relevance
Molecular Weight 208.25 g/mol 136.19 g/mol Enables mass-based separation and LC-MS validation[1].
pKa ~3.8 (Carboxylic Acid)~10.2 (Phenolic OH)Drives orthogonal pH-based liquid-liquid partitioning[3].
LogP ~3.2~2.8Dictates reverse-phase HPLC retention times and solvent affinity.
Solubility (Aq, pH 2) InsolubleVery slightly solubleAcidification forces the target product to precipitate out of solution.
Solubility (Aq, pH 10) Highly Soluble (as carboxylate)Soluble (as phenoxide)Requires precise pH tuning (pH 8.5) during extraction to prevent co-extraction.

Purification Workflow Logic

The sequence of purification relies on the sequential elimination of impurity classes, moving from bulk separation to high-resolution polishing.

G Crude Crude Reaction Mixture (Product, Phenol, Salts) LLE_Base Alkaline Extraction (pH 8.5) Partitioning Crude->LLE_Base Org_Waste Organic Phase (Unreacted Phenol) LLE_Base->Org_Waste Extract with DCM Aq_Prod Aqueous Phase (Product as R-COO⁻) LLE_Base->Aq_Prod Retain Aqueous Acidification Acidification (pH 2.0) & Precipitation Aq_Prod->Acidification Recrystallization Recrystallization (Hexane/EtOAc) Acidification->Recrystallization Crude Acid Solid Prep_HPLC Preparative HPLC (C18 Reverse Phase) Recrystallization->Prep_HPLC >95% Purity Pure Pure 2-(4-Propylphenoxy) propanoic acid (>99.5%) Prep_HPLC->Pure Final Polish

Workflow for isolating 2-(4-Propylphenoxy)propanoic acid from crude synthesis mixtures.

Step-by-Step Experimental Protocols

Phase 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The pKa of the target carboxylic acid is ~3.8, while the pKa of the unreacted 4-propylphenol is ~10.2. By buffering the aqueous phase precisely to pH 8.5, the carboxylic acid is fully deprotonated into a water-soluble carboxylate salt, while the phenol remains predominantly protonated and organic-soluble. This subtle pH control prevents the co-extraction of the phenoxide ion[3].

  • Dilution: Quench the crude reaction mixture with 50 mL of distilled water per 10 grams of crude mass.

  • pH Adjustment: Adjust the aqueous phase to pH 8.5 using 1M NaHCO₃. Critical Note: Do not use strong bases like NaOH, as exceeding pH 9.5 will deprotonate the phenol, driving it into the aqueous phase.

  • Washing: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Discard the organic layers, which now contain the unreacted 4-propylphenol and neutral organic impurities.

  • Acidification: Cool the retained aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Recovery: The target product will crash out as a white/off-white precipitate. Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Drying: Combine the EtOAc layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acid.

Phase 2: Solvent-Antisolvent Recrystallization

Causality: Recrystallization exploits the differential solubility of the product and trace structurally similar impurities across a temperature gradient. Hexane acts as the antisolvent, while EtOAc serves as the primary solvent, creating a highly selective crystalline lattice[4].

  • Dissolution: Dissolve the crude acid in a minimum volume of boiling EtOAc (approx. 2–3 mL per gram of crude).

  • Antisolvent Addition: Slowly add hot n-hexane dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1–2 drops of hot EtOAc to clear the turbidity, achieving a saturated state.

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight to maximize yield.

  • Filtration: Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexane (2 × 10 mL).

  • Drying: Dry the crystals in a vacuum desiccator at 40 °C for 12 hours. (Expected purity at this stage: 95–98%).

Phase 3: Preparative HPLC Polishing

Causality: For drug development applications, ultra-high purity (>99.5%) is required. Preparative HPLC separates trace positional isomers or degradation products that may have co-crystallized. The addition of TFA suppresses the ionization of the carboxylic acid, drastically improving peak shape and column retention[5].

  • Column: C18 Reverse-Phase Preparative Column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Gradient: Linear gradient from 40% B to 80% B over 20 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: Dual-wavelength UV absorbance at 220 nm and 254 nm.

  • Collection: Collect the major peak (eluting typically around 12–14 minutes). Lyophilize the collected fractions to obtain the analytical-grade product.

Self-Validation & Quality Control

A protocol is only as reliable as its validation metrics. To prove the purification was successful, the final compound must be subjected to the following QC battery:

  • HPLC-UV: Run an analytical HPLC using the same mobile phase system. A single sharp peak representing >99.5% Area Under Curve (AUC) validates the Prep-HPLC step.

  • ¹H-NMR (CDCl₃): Confirm the absence of the phenolic -OH peak (~4.5 ppm) and the presence of the carboxylic acid proton (~10–11 ppm, broad singlet). The propyl chain must show a distinct triplet (-CH₃), multiplet (-CH₂-), and triplet (Ar-CH₂-).

  • LC-MS: Electrospray ionization (ESI) in negative ion mode should show a dominant [M-H]⁻ peak at m/z 207.1, validating the removal of the 136 g/mol phenol impurity.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Propylphenoxy)propanoic acid Precipitation in Aqueous Media

Welcome to the technical support center for 2-(4-Propylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Propylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility and precipitation of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

I. Core Concepts: Understanding the Challenge

2-(4-Propylphenoxy)propanoic acid, like many carboxylic acid derivatives, presents a significant formulation challenge due to its limited aqueous solubility, especially at lower pH values.[1][2] This often leads to precipitation when transitioning from an organic solvent stock to an aqueous buffer system or upon pH adjustment, which can compromise experimental reproducibility and therapeutic efficacy.

The core of the issue lies in the equilibrium between the ionized (deprotonated) and non-ionized (protonated) forms of the carboxylic acid group. The ionized form is significantly more water-soluble than the non-ionized form. This equilibrium is dictated by the compound's pKa and the pH of the aqueous medium.[3]

II. Troubleshooting Guide: Common Precipitation Scenarios

This section addresses specific precipitation issues you may encounter during your experiments, providing step-by-step guidance and the scientific reasoning behind each recommendation.

My compound precipitates immediately upon addition to my aqueous buffer. What is happening and how can I fix it?

This is a classic sign of a compound "crashing out" of solution due to a rapid decrease in its solubility. This typically occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound has poor solubility.

Root Cause Analysis:

  • Solvent Mismatch: The organic solvent in your stock solution (e.g., DMSO, ethanol) is miscible with water, but the compound itself is not soluble in the final aqueous environment.

  • pH Effects: If your aqueous buffer has a pH below or near the pKa of 2-(4-Propylphenoxy)propanoic acid, the compound will predominantly be in its less soluble, protonated form.[3]

Troubleshooting Protocol:

  • pH Adjustment: The most direct approach is to increase the pH of your aqueous buffer. For a carboxylic acid, increasing the pH above its pKa will shift the equilibrium towards the more soluble, deprotonated (carboxylate) form.[4]

    • Recommendation: Prepare a series of buffers with increasing pH (e.g., pH 7.0, 7.4, 8.0) and test the solubility of your compound.

  • Co-solvent System: Introduce a water-miscible organic co-solvent into your final aqueous formulation.[5] Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).

    • Experimental Step: Prepare your aqueous buffer containing a small percentage (e.g., 5-10%) of a co-solvent before adding your compound stock.

  • Slower Addition and Mixing: Instead of a rapid bolus addition, add your stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This gradual introduction can sometimes prevent localized high concentrations that trigger immediate precipitation.

Workflow for Optimizing Initial Solubilization:

Caption: Initial troubleshooting workflow for immediate precipitation.

My compound is soluble initially, but precipitates over time or upon temperature change. What causes this delayed precipitation?

This phenomenon, known as "salting out" or crystallization, indicates that your solution is likely in a supersaturated or metastable state. Changes in temperature or the introduction of nucleation sites (like dust particles) can trigger precipitation from this unstable state.

Root Cause Analysis:

  • Supersaturation: You may have created a solution where the concentration of your compound is higher than its thermodynamic solubility limit. This can happen, for instance, when a compound is dissolved at a higher temperature and then cooled.

  • Ionic Strength: The presence of salts in your buffer can influence the solubility of your compound. High salt concentrations can sometimes decrease the solubility of organic molecules.[6]

Troubleshooting Protocol:

  • Determine Equilibrium Solubility: It's crucial to know the actual solubility of your compound under your experimental conditions.

    • Protocol: Add an excess amount of your compound to your aqueous buffer. Stir for 24-48 hours at your experimental temperature. Filter the solution to remove undissolved solid and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Incorporate Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by sterically hindering the formation and growth of crystals.[7][8]

    • Examples: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).

    • Experimental Step: Include a low concentration (e.g., 0.1-1%) of a precipitation inhibitor in your aqueous buffer.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[9][10][11]

    • Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Experimental Step: Prepare your aqueous buffer containing a molar excess of a suitable cyclodextrin before adding your compound.

Mechanism of Cyclodextrin Solubilization:

Caption: Simplified diagram of drug solubilization by cyclodextrin.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of 2-(4-Propylphenoxy)propanoic acid and how does it influence its solubility?

Q2: Are there any analytical techniques to monitor precipitation in real-time?

Yes, several techniques can be employed to monitor precipitation as it occurs.[13]

  • Turbidity Measurement: A simple method where an increase in the cloudiness (turbidity) of the solution, measured by a spectrophotometer or a dedicated turbidimeter, indicates the formation of a precipitate.[14]

  • Dynamic Light Scattering (DLS): This technique can detect the formation of small particles (nanoparticles and larger) in the solution, providing an early indication of precipitation.

  • Raman Spectroscopy: Can be used for in-situ monitoring of both the dissolved and solid-state forms of the compound.

Q3: Can I use surfactants to prevent precipitation?

Yes, surfactants can be very effective at solubilizing poorly water-soluble compounds and preventing their precipitation.[15][16] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate your compound, effectively increasing its solubility in the aqueous medium.

Table 1: Common Surfactants for Solubilization

Surfactant TypeExamplesTypical Concentration Range
Non-ionicPolysorbates (Tween® series), Poloxamers (Pluronic® series)0.1 - 2% (w/v)
AnionicSodium dodecyl sulfate (SDS)0.5 - 5% (w/v)
CationicCetyltrimethylammonium bromide (CTAB)0.1 - 1% (w/v)

Note: The choice of surfactant and its concentration must be carefully considered, as they can have their own biological effects in your experiments.

Q4: How should I prepare my stock solution to minimize precipitation upon dilution?

The preparation of your stock solution is a critical first step.

  • Choose an Appropriate Solvent: Use a solvent in which your compound is highly soluble, such as DMSO or ethanol.

  • High Concentration: Prepare the most concentrated stock solution possible. This minimizes the volume of organic solvent you need to add to your aqueous medium, thereby reducing the risk of precipitation due to a solvent-shift.

  • Gentle Warming and Sonication: If your compound is slow to dissolve, gentle warming (be cautious of degradation) and sonication can be helpful.[17]

  • Filtration: After dissolution, filter your stock solution through a 0.22 µm syringe filter to remove any undissolved particulates that could act as nucleation sites for precipitation.

IV. Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol will help you determine the effect of a cyclodextrin on the solubility of 2-(4-Propylphenoxy)propanoic acid.

Materials:

  • 2-(4-Propylphenoxy)propanoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add an excess amount of 2-(4-Propylphenoxy)propanoic acid to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed for a few hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of 2-(4-Propylphenoxy)propanoic acid in each filtered sample using your validated analytical method.

  • Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this plot can be used to determine the complexation efficiency.[18]

Protocol 2: High-Throughput Precipitation Screening

This protocol allows for the rapid screening of different excipients to identify effective precipitation inhibitors.[19]

Materials:

  • 96-well microplate

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance (for turbidity)

  • Stock solution of 2-(4-Propylphenoxy)propanoic acid in a water-miscible organic solvent (e.g., DMSO)

  • Aqueous buffer

  • A library of potential precipitation inhibitors (e.g., HPMC, PVP, various surfactants) dissolved in the aqueous buffer.

Procedure:

  • To the wells of the 96-well plate, add your aqueous buffer containing the different precipitation inhibitors to be tested. Include a control well with only the buffer.

  • Using a multi-channel pipette, rapidly add a small volume of your concentrated compound stock solution to each well to induce precipitation.

  • Immediately place the microplate in the plate reader and monitor the change in absorbance at a suitable wavelength (e.g., 500 nm) over time. An increase in absorbance indicates precipitation.

  • Analyze the data to identify the excipients that most effectively suppress or delay the increase in turbidity.

Data Interpretation Workflow:

Caption: Workflow for high-throughput precipitation screening.

V. Concluding Remarks

Troubleshooting the precipitation of 2-(4-Propylphenoxy)propanoic acid requires a systematic approach grounded in the principles of physical chemistry and pharmaceutics. By understanding the interplay of pH, pKa, and solubility, and by rationally selecting and screening formulation strategies such as co-solvents, cyclodextrins, and precipitation inhibitors, you can develop robust and reproducible aqueous formulations for your research needs.

VI. References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • ResearchGate. (n.d.). Analytical technologies for real-time drug dissolution and precipitation testing on a small scale.

  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • Journal of Chemical and Pharmaceutical Research. (2016). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs.

  • NextSDS. (n.d.). 2-(4-propylphenoxy)propanoic acid — Chemical Substance Information.

  • PubMed. (2005, November 4). An in vitro kinetic method for detection of precipitation of poorly soluble drugs.

  • PMC. (n.d.). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches.

  • PMC. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

  • Pharmaceutical Technology. (2026, March 15). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Google Patents. (n.d.). WO2018222922A1 - Precipitation resistant small molecule drug formulations.

  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

  • PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.

  • American Association of Pharmaceutical Scientists. (2012, June 25). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations.

  • Pharma Prep Hub. (n.d.). Precipitation Titrations, Complexometry, Gravimetry.

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.

  • BOC Sciences. (2022, August 12). Common Methods of Drug Analysis.

  • MedChemExpress. (n.d.). L-2-Aminooxy-3-phenylpropanoic acid (L-α-aminooxy-β-phenylpropionic acid) | L-phenylalanine ammonia-lyase Inhibitor.

  • CymitQuimica. (n.d.). CAS 940-31-8: DL-2-Phenoxypropionic acid.

  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.

  • Cheméo. (n.d.). Propanoic acid, 2-(4-ethylphenyl) - Chemical & Physical Properties.

  • ResearchGate. (2022, September 15). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.

  • Guidechem. (n.d.). 3-Phenylpropionic acid 501-52-0.

  • Sigma-Aldrich. (n.d.). 2-Phenoxypropionic acid = 98 940-31-8.

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

  • Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.

  • Chemguide. (n.d.). an introduction to carboxylic acids.

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions.

  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.

  • OpenStax. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

  • PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182.

  • ChemicalBook. (2026, January 13). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5.

  • NIH. (n.d.). Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem.

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

  • PubMed. (2018, December 28). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.

  • FooDB. (2010, April 8). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973).

  • Sigma-Aldrich. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98%.

  • NIH. (n.d.). 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem.

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-(4-Propylphenoxy)propanoic Acid Analysis

Welcome to the technical support center for the NMR analysis of 2-(4-propylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 2-(4-propylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the common challenge of signal overlap in the ¹H NMR spectrum of this molecule and its analogs. The inherent structural features of 2-(4-propylphenoxy)propanoic acid, specifically the protons on the propyl chain and the aromatic ring, often lead to complex and overlapping signals, complicating spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal overlap in the aromatic region (around 6.8-7.1 ppm) and the propyl chain region (0.9-2.6 ppm) of my 2-(4-propylphenoxy)propanoic acid sample. What is the primary cause of this?

A1: The signal overlap arises from the similar chemical environments of the protons in these regions. In the aromatic region, the four protons on the phenoxy ring are coupled to each other, resulting in complex splitting patterns that can be difficult to resolve, especially on lower-field spectrometers. Similarly, the methylene protons of the propyl group experience similar shielding effects, causing their signals to be very close to one another. The methine proton of the propanoic acid moiety can also be obscured by these signals.

Q2: What are the first and simplest steps I can take to try and resolve this overlap in my 1D ¹H NMR spectrum?

A2: Before resorting to more advanced techniques, simple adjustments to your sample preparation and data acquisition parameters can often improve resolution.[1][2]

  • Optimize Sample Concentration: Highly concentrated samples can lead to line broadening due to increased viscosity and intermolecular interactions.[1] Diluting your sample may sharpen the signals and improve resolution.

  • Change the Deuterated Solvent: Changing the solvent can induce differential shifts in proton resonances, an effect known as the Aromatic Solvent-Induced Shift (ASIS) when using aromatic solvents like benzene-d₆ or pyridine-d₅.[3][4] This can often be enough to separate overlapping signals.[3][5] It is advisable to test a range of solvents with varying polarities.[3]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of protons, especially those involved in conformational exchange.[1][6][7] This can be particularly effective if different conformers contribute to the signal overlap.[2][6] The chemical shifts of exchangeable protons, like the carboxylic acid proton, are also highly temperature-dependent.[6]

Troubleshooting Guides

Problem: Persistent Overlap in the Aromatic and Aliphatic Regions

Symptom: Even after optimizing solvent and temperature, the aromatic protons and/or the propyl chain protons remain as a complex, unresolved set of multiplets.

Solution Workflow:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer will increase the chemical shift dispersion, which is often sufficient to resolve overlapping signals.[6][8]

  • Employ Chemical Shift Reagents: For molecules with a Lewis basic site, such as the carboxylic acid and ether oxygen in 2-(4-propylphenoxy)propanoic acid, the addition of a lanthanide shift reagent can be highly effective.[3][9][10] These paramagnetic complexes coordinate with the basic site and induce large chemical shifts in nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, effectively spreading out the spectrum.[3][11]

    • Common Lanthanide Shift Reagents: Eu(fod)₃, Pr(fod)₃, and Dy(DTPA).[3][12]

    • Caution: Shift reagents can cause line broadening, so it is crucial to titrate the reagent carefully to find the optimal concentration that provides the best resolution without excessive broadening.[10]

  • Utilize 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is a powerful tool for resolving overlap.[3][13][14][15]

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other.[14][15] This is extremely useful for tracing the connectivity within the propyl chain and for assigning the coupled protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[13][14] This can definitively separate overlapping proton signals if the attached carbons have different chemical shifts.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the overall structure and assigning quaternary carbons.

    • J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes, which can simplify complex multiplets into singlets in the projected 1D spectrum, aiding in the resolution of overlapping signals.[14][16]

Workflow for Resolving Signal Overlap

G start Observe Signal Overlap in 1D NMR optimize_1D Optimize 1D Experiment (Solvent, Temperature, Concentration) start->optimize_1D resolved Signal Resolution Achieved optimize_1D->resolved If resolved unresolved Overlap Persists optimize_1D->unresolved If overlap persists high_field Use Higher Field NMR high_field->resolved If resolved unresolved2 unresolved2 high_field->unresolved2 If overlap persists or unavailable shift_reagent Use Chemical Shift Reagents shift_reagent->resolved If resolved unresolved3 unresolved3 shift_reagent->unresolved3 If overlap persists or unsuitable twoD_NMR Perform 2D NMR Experiments (COSY, HSQC, HMBC, J-Resolved) deconvolution Apply Peak Deconvolution Software twoD_NMR->deconvolution For highly complex cases twoD_NMR->resolved deconvolution->resolved unresolved->high_field unresolved2->shift_reagent unresolved3->twoD_NMR

Caption: Troubleshooting workflow for NMR signal overlap.

Advanced Solutions

Q3: My signals are still partially overlapping even with 2D NMR. Are there any post-processing techniques that can help?

A3: Yes, computational methods can be employed to resolve signals that remain overlapped after experimental optimization.

  • Peak Deconvolution (Peak Fitting): This is a powerful technique where overlapping signals are mathematically separated into their individual components.[17] Software packages like Mnova, ACD/Labs, and open-source tools can model the overlapping peaks with known lineshapes (e.g., Gaussian, Lorentzian) to extract the chemical shifts, coupling constants, and integrals of the individual signals.[17][18][19][20]

  • Resolution Enhancement: Mathematical functions can be applied to the Free Induction Decay (FID) before Fourier transformation to narrow the spectral lines, although this may come at the cost of decreased signal-to-noise ratio.[21][22]

Experimental Protocols

Protocol 1: Use of a Lanthanide Shift Reagent (LSR)

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 2-(4-propylphenoxy)propanoic acid sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small aliquot (e.g., 1-2 mg) of the solid LSR or a small volume of the stock solution directly to the NMR tube.

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small amounts of the LSR and acquiring spectra until the desired signal separation is achieved without significant line broadening.

  • Analysis: Monitor the downfield shift of the protons closest to the carboxylic acid and ether functionalities.

Protocol 2: 2D COSY Experiment

  • Sample Preparation: Prepare a sample of 2-(4-propylphenoxy)propanoic acid with a concentration appropriate for your spectrometer (typically 5-10 mg in 0.6 mL of deuterated solvent).

  • Setup: Load the sample into the spectrometer and perform standard shimming procedures.

  • Acquisition: Select a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker instrument). Set the spectral width to encompass all proton signals. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.

  • Analysis: Analyze the resulting 2D spectrum. Cross-peaks will appear between signals that are J-coupled. This will allow you to trace the spin systems of the propyl chain and the aromatic ring.

Data Summary Table
TechniquePrincipleAdvantagesDisadvantages
Solvent Change Alters the chemical environment, inducing differential shifts.[3][5]Simple, non-destructive.[2]May not be effective for all overlaps; requires solubility in different solvents.
Temperature Variation Changes conformational populations and exchange rates.[2][6]Can resolve conformationally-related overlap.[2]May not be effective for all overlaps; requires temperature control unit.
Higher Field NMR Increases chemical shift dispersion.[6][8]Often provides the best resolution.Access to high-field instruments may be limited.
Chemical Shift Reagents Paramagnetic ions induce large shifts in nearby protons.[3][9]Can produce significant separation of signals.[3]Can cause line broadening; only works for molecules with coordinating groups.[10]
2D NMR (COSY, HSQC) Spreads signals into a second dimension based on correlations.[13][14][15]Provides detailed structural information and resolves severe overlap.[14]More time-consuming to acquire and process.
Peak Deconvolution Mathematically fits and separates overlapping signals.[17]Can quantify individual components of overlapped signals.Requires specialized software; results are model-dependent.

References

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... - ResearchGate. Available from: [Link]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. Available from: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]

  • NMR Shift reagents | PPTX - Slideshare. Available from: [Link]

  • Resolution enhancement of NMR by decoupling with the low-rank Hankel model - PMC. Available from: [Link]

  • Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. Available from: [Link]

  • Recent Developments in Nuclear Magnetic Resonance (NMR) Techniques - OMICS International. Available from: [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research - ACS Publications. Available from: [Link]

  • A pH-enhanced resolution in benchtop NMR spectroscopy - RSC Publishing. Available from: [Link]

  • Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Resolution enhancement of NMR by decoupling with low-rank Hankel model - arXiv. Available from: [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. Available from: [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Available from: [Link]

  • NMR Solvent Suppression: Addressing Peak Interference - Patsnap Eureka. Available from: [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts | Journal of the American Chemical Society. Available from: [Link]

  • Mnova NMR | Automatic data processing - Bruker. Available from: [Link]

  • NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F. Available from: [Link]

  • j-brady/peakipy: Interactive NMR peak deconvolution - GitHub. Available from: [Link]

  • Using Peak Deconvolution to Extract the 1H Count - ACD/Labs. Available from: [Link]

  • UnidecNMR: Home. Available from: [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? | ResearchGate. Available from: [Link]

  • RESOLUTION OF MULTICOMPONENT OVERLAPPING NMR SIGNALS USING AN IMMUNE ALGORITHM AND GENETIC ALGORITHM. Available from: [Link]

  • Chemical shifts. Available from: [Link]

  • What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? - Quora. Available from: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research. Available from: [Link]

  • Variable Temperature NMR Spectroscopy | Spectrometer - Oxford Instruments. Available from: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed. Available from: [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. Available from: [Link]

  • Reporting Overlapping Signals in 1H NMR : r/Chempros - Reddit. Available from: [Link]

  • an improved peak alignment protocol for NMR spectral data with large inter-sample variation - PMC. Available from: [Link]

  • NMR data processing: Phase Correction — NMR Blog - Nanalysis. Available from: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • The 1H-NMR spectrum of 2-(4-nitrophenyl)propanoic acid shows signals at 1.6, 4.0, 7.5, 8.2, and 12.0 ppm. Assign the correct chemical shift to each proton… | bartleby. Available from: [Link]

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Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(4-Propylphenoxy)propanoic acid

Welcome to the Application Scientist Support Center. 2-(4-Propylphenoxy)propanoic acid is a highly lipophilic carboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2-(4-Propylphenoxy)propanoic acid is a highly lipophilic carboxylic acid. Structurally analogous to fibrate drugs (such as fenofibrate and fenofibric acid), it is classified as a Biopharmaceutics Classification System (BCS) Class II compound—characterized by high intestinal permeability but severely dissolution-rate-limited oral bioavailability[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome its low aqueous solubility, ensuring your downstream in vitro and in vivo models yield reproducible data.

🔬 Troubleshooting Guides & FAQs

Issue 1: The compound exhibits high crystal lattice energy, resisting dissolution even in physiological buffers.

Q: How can we disrupt the crystal lattice without permanently altering the active pharmaceutical ingredient (API)? A: Utilize Co-Amorphous Systems or Eutectic Mixtures. By pairing 2-(4-Propylphenoxy)propanoic acid with a highly water-soluble co-former (such as low-molecular-weight carboxylic acids or amino acids), you can disrupt the homomeric crystal lattice. The ionization of the carboxylic acid moieties facilitates strong intermolecular ionic interactions and hydrogen bonding between the API and the co-former[2].

  • The Causality: These interactions elevate the glass transition temperature ( Tg​ ) of the mixture, locking the drug in a highly soluble, thermodynamically active amorphous state while preventing rapid recrystallization during storage[2]. Eutectic mixtures of poorly soluble drugs with carboxylic acids have been shown to increase solubility by up to 5-fold[3].

Issue 2: The drug precipitates rapidly upon dilution in aqueous media or gastrointestinal fluids.

Q: How do we maintain the drug in a solubilized state post-administration? A: Formulate a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS). If the drug precipitates upon aqueous dilution, it lacks the necessary micellar encapsulation to remain in solution. S-SMEDDS utilize a combination of lipids, surfactants (e.g., Tween 80), and co-surfactants to pre-dissolve the lipophilic drug[4].

  • The Causality: Upon introduction to an aqueous environment, the surfactants spontaneously lower the interfacial tension, generating an oil-in-water microemulsion with droplet sizes <200 nm. This mimics physiological mixed micelles, completely bypassing the dissolution rate-limiting step and presenting the drug directly to the intestinal membrane for absorption[4].

Issue 3: Standard spray-drying of our lipid formulation yields poor dissolution kinetics.

Q: Why is our solidified lipid formulation failing to release the drug efficiently, and how do we fix it? A: Switch from Spray-Drying to Freeze-Drying (Lyophilization). While spray-drying is common, rapid solvent evaporation can induce thermal stress and encapsulate the drug within a dense, low-surface-area polymeric matrix, retarding release[4].

  • The Causality: Freeze-drying sublimates the water content under a vacuum, leaving behind a highly porous, sponge-like solid matrix. This dramatically increases the surface area exposed to the dissolution medium, allowing for instantaneous hydration and microemulsion formation. Freeze-dried S-SMEDDS have demonstrated up to a 58-fold increase in aqueous solubility for phenoxypropanoic acid derivatives, drastically outperforming spray-dried equivalents[4].

📊 Quantitative Data: Comparison of Solubilization Strategies

The following table synthesizes the expected performance metrics of various solubility enhancement techniques based on authoritative studies of structurally related BCS Class II carboxylic acids.

Solubilization StrategyFormulation ComponentsExpected Solubility EnhancementPrimary Mechanism of ActionStability Profile
Polymeric Nanoparticles API + PVP or HP-β-CD~5.5-fold increase (Bioavailability)[1]Particle size reduction (nanoscale) and improved surface wetting.High (Polymer matrix prevents aggregation)
S-SMEDDS (Freeze-Dried) API + Oleic Acid + Tween 80 + Carrier~58-fold increase[4]Spontaneous microemulsion (<200 nm) via highly porous matrix.Moderate (Lipid oxidation risk)
S-SMEDDS (Spray-Dried) API + Oleic Acid + Tween 80 + Carrier~3-fold increase[4]Spontaneous microemulsion via dense polymeric matrix.High (Low moisture content)
Co-Amorphous System API + L-Pyroglutamic Acid~57-fold increase[2] Tg​ elevation and crystal lattice disruption via ionic interactions.High (Maintains amorphous state >12h)
Eutectic Mixtures API + Salicylic/Cinnamic Acid~4 to 5-fold increase[3]Melting point depression and intimate molecular mixing.High (Thermodynamically stable)

🧪 Validated Experimental Protocols

Protocol A: Preparation of S-SMEDDS via Freeze-Drying[4]

This protocol is designed to create a self-validating system; the formation of a clear isotropic liquid in Step 2 confirms successful drug loading prior to solidification.

  • Excipient Screening: Determine the saturation solubility of 2-(4-Propylphenoxy)propanoic acid in various lipid vehicles (e.g., Oleic acid), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol HP) via shake-flask method at 37°C.

  • Liquid SMEDDS Formulation: Combine the optimized ratio of oil, surfactant, and co-surfactant. Add the API and stir continuously at 40°C until a clear, single-phase isotropic mixture is achieved. Validation checkpoint: Dilute 1 mL of the mixture in 100 mL of water; it should form a transparent/translucent microemulsion without drug precipitation.

  • Solid Carrier Adsorption: Gradually add the liquid SMEDDS to a highly porous solid carrier (e.g., Maltodextrin or Microcrystalline Cellulose) in a mortar, mixing continuously to ensure uniform distribution without forming a paste.

  • Lyophilization: Transfer the damp mass to lyophilization vials. Freeze at -40°C for 12 hours, followed by primary drying under vacuum (0.1 mbar) for 48 hours to sublimate the aqueous phase.

  • Characterization: Store the resulting porous powder in a desiccator. Verify the absence of crystalline API using Powder X-Ray Diffraction (PXRD).

Protocol B: Co-Amorphous System via Liquid-Assisted Grinding[3]

This method utilizes a catalytic amount of solvent to lower the activation energy required for co-amorphization.

  • Co-former Selection: Select a water-soluble co-former with a ΔpKa > 3 relative to 2-(4-Propylphenoxy)propanoic acid to ensure strong ionic interactions (e.g., Fumaric acid or L-Pyroglutamic acid).

  • Stoichiometric Mixing: Weigh the API and the co-former in a precise 1:1 molar ratio.

  • Liquid Addition: Add a catalytic amount of solvent (e.g., 10-20 µL of methanol per gram of powder) to the mixture. This facilitates molecular mobility during mechanical stress.

  • Milling: Process the mixture in a vibrational ball mill at 25 Hz for 45 minutes.

  • Thermal Validation: Analyze the milled powder via Differential Scanning Calorimetry (DSC). Validation checkpoint: The disappearance of the API's intrinsic melting endotherm and the appearance of a single, elevated Glass Transition Temperature ( Tg​ ) confirms a successful co-amorphous system.

⚙️ System Workflows & Decision Logic

DecisionTree Start 2-(4-Propylphenoxy) propanoic acid (BCS Class II) Q1 Preserve original chemical entity? Start->Q1 Salt Salt Formation (Na+, K+, Amine) Q1->Salt No (Ionization) Q2 Liquid or Solid Dosage Form? Q1->Q2 Yes (Physical) Liquid Liquid/Semi-Solid (SMEDDS) Q2->Liquid Liquid Solid Solid Dosage Form Q2->Solid Solid CoAmorph Co-Amorphous / Eutectic Mixtures Solid->CoAmorph Crystal Eng. SSMEDDS Solid-SMEDDS (Freeze/Spray Dried) Solid->SSMEDDS Lipid-based PolyNano Polymeric Nanoparticles Solid->PolyNano Polymer-based

Decision tree for selecting a solubilization strategy based on formulation requirements.

Pathway Solid S-SMEDDS Matrix (Drug + Lipid + Polymer) Release Aqueous Dilution (GI Tract) Solid->Release Emulsion Microemulsion (<200 nm) Release->Emulsion Digestion Lipolysis (Bile salts/Enzymes) Emulsion->Digestion Micelles Mixed Micelles (Solubilized Drug) Digestion->Micelles Absorption Membrane Permeation Micelles->Absorption

Mechanistic pathway of S-SMEDDS digestion and drug absorption in the GI tract.

📚 References

  • Yousaf, A. M., et al. (2015). Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. International Journal of Nanomedicine. 1

  • Nikam, A. P., et al. (2024). Comparative Study of Spray-Drying and Freeze-Drying Techniques for Increasing Fenofibrate's Solubility and Dissolution Rate. BIO Integration. 4

  • Araya-Sibaja, A. M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics. 3

  • An, J.-H., et al. (2018). Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors. Pharmaceutics. 2

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for 2-(4-Propylphenoxy)propanoic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise issues when analyzing 2-(4-Propylphenoxy)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise issues when analyzing 2-(4-Propylphenoxy)propanoic acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Context: 2-(4-Propylphenoxy)propanoic acid is an arylphenoxypropionic acid derivative[1]. Because of its carboxylic acid moiety, it is exclusively analyzed in Negative Electrospray Ionization (ESI-) mode to achieve optimal sensitivity. However, ESI(-) is notoriously susceptible to baseline noise driven by solvent impurities, improper mobile phase chemistry, and source discharge events. The troubleshooting logic below relies on self-validating experimental workflows to isolate the root cause of your noise.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting any MS parameters, you must isolate whether the noise originates from the system/solvents or the column/matrix . Follow this logical decision tree:

G Start High Baseline Noise in 2-(4-Propylphenoxy)propanoic acid ESI(-) Analysis Bypass Step 1: Bypass LC Column (Direct Infusion of Mobile Phase) Start->Bypass Decision1 Does high noise persist? Bypass->Decision1 PathSystem System/Source Issue Decision1->PathSystem Yes PathMethod Column/Matrix Issue Decision1->PathMethod No SolventCheck 1. Replace with LC-MS Grade Solvents 2. Purge system to remove contaminants PathSystem->SolventCheck VoltageCheck Lower Capillary Voltage (Prevent Corona Discharge) PathSystem->VoltageCheck BlankCheck Step 2: Inject Solvent Blank PathMethod->BlankCheck Decision2 Is blank noisy? BlankCheck->Decision2 ColumnBleed Column Bleed / Carryover Flush with high organic solvent Decision2->ColumnBleed Yes MatrixEffect Matrix Effect / Ion Suppression Optimize Solid Phase Extraction (SPE) Decision2->MatrixEffect No

Diagnostic workflow for isolating baseline noise sources in ESI(-) LC-MS/MS.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my baseline noise suddenly erratic when analyzing 2-(4-Propylphenoxy)propanoic acid? A: Baseline noise in LC-MS is predominantly driven by contaminated mobile phases or incompatible additives[2]. Because this molecule is analyzed in ESI(-), the system is highly sensitive to background anions. Using HPLC-grade solvents instead of LC-MS grade introduces trace metal ions, plasticizers, and particulate impurities that accumulate and ionize, drastically raising the baseline[3][4]. Mechanistic Causality: Impurities compete for charge in the ESI droplet. In negative mode, trace organic acids or leached contaminants from lower-grade solvents produce a constant stream of background ions, burying the true analyte signal.

Q2: I am seeing a high, unstable background signal with sudden spikes. Could this be an MS source issue? A: Yes. In negative ion mode, erratic spikes and a sawtooth baseline are classic symptoms of corona discharge[5]. Mechanistic Causality: ESI(-) operates by extracting protons from the analyte. If the capillary (sprayer) voltage is set too high, the intense electric field breaks down the surrounding gas, creating a micro-plasma (corona discharge). This discharge generates a flood of random electrons and solvent clusters, which the mass analyzer records as severe baseline noise. Solution: Lower the sprayer voltage (typically to 2.0 - 2.5 kV for negative mode) until the discharge ceases, and avoid highly aqueous eluent systems at the source if possible[5].

Q3: What is the optimal mobile phase composition to maximize the Signal-to-Noise (S/N) ratio for this molecule? A: To maximize sensitivity and minimize noise, you must drive 2-(4-Propylphenoxy)propanoic acid into its deprotonated state [M−H]− . Mechanistic Causality: Using a mobile phase pH slightly above the molecule's pKa ensures complete ionization in solution before it even enters the ESI source[6]. Using basic modifiers (like dilute ammonium hydroxide) or weak buffers (like ammonium acetate) enhances proton abstraction[7]. Avoid strong acids like Trifluoroacetic acid (TFA), which cause severe ion suppression and baseline elevation in negative mode.

Q4: My solvent blanks are clean, but matrix samples (e.g., plasma or environmental water) show a massive baseline hump. How do I fix this? A: This indicates matrix-induced ion suppression and co-eluting interferences[3]. Mechanistic Causality: Complex matrices contain endogenous salts, lipids, and humic acids that co-elute with the analyte. These compounds saturate the surface of the ESI droplets, preventing the 2-(4-Propylphenoxy)propanoic acid from efficiently transferring into the gas phase, while simultaneously raising the background Total Ion Chromatogram (TIC). Solution: Implement a robust sample cleanup. For arylphenoxypropionic acids, Solid Phase Extraction (SPE) using graphitized carbon black or polymeric reversed-phase cartridges is highly effective at removing baseline-elevating matrix components[1][6].

Quantitative Data: Impact of Mobile Phase Additives

The choice of mobile phase additive directly dictates the baseline noise and ionization efficiency of 2-(4-Propylphenoxy)propanoic acid.

Mobile Phase AdditiveTypical ConcentrationApprox. pH RangeImpact on ESI(-) Baseline NoiseSuitability for Phenoxypropanoic Acids
Ammonium Acetate 5 - 10 mM~6.8Low noise; provides excellent buffering capacity.Highly Recommended
Ammonium Hydroxide 0.01 - 0.1%~9.0Very low noise; actively promotes deprotonation.Recommended
Formic Acid 0.1%~2.7Moderate noise; suppresses negative ionization efficiency.Not Recommended
Trifluoroacetic Acid (TFA) 0.05%~2.0Severe noise; causes extreme ion suppression and signal loss.Strictly Avoid

Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Use the following protocols to systematically eliminate variables.

Protocol A: System Contamination Isolation (Bypass Test)

Purpose: To determine if the baseline noise is originating from the LC column/matrix or the LC pumps/MS source.

  • Disconnect the Column: Remove the analytical LC column from the flow path.

  • Install Union: Connect the autosampler outlet directly to the MS source inlet using a zero-dead-volume stainless steel union.

  • Infuse Solvent: Pump your current mobile phase (e.g., 50:50 Water:Acetonitrile) at 0.2 mL/min.

  • Monitor TIC: Observe the Total Ion Chromatogram in ESI(-) mode for 10 minutes.

    • Outcome 1: If the baseline noise remains high, the contamination is in your solvents, pump lines, or the MS source is experiencing corona discharge. Proceed to replace solvents with fresh LC-MS grade reagents and lower the capillary voltage.

    • Outcome 2: If the baseline drops to a flat, low-noise state, the noise was originating from column bleed or retained matrix on the column. Proceed to Protocol B.

Protocol B: Column Regeneration and Matrix Removal

Purpose: To strip strongly bound hydrophobic matrix components (e.g., lipids) that cause baseline humps and ion suppression.

  • Reverse Flow (Optional): If permitted by the column manufacturer, reverse the column direction to prevent driving strongly retained contaminants deeper into the bed.

  • Aqueous Flush: Flush the column with 95% LC-MS Grade Water / 5% Acetonitrile (no buffers) for 10 column volumes at a low flow rate to remove precipitated salts.

  • Organic Wash: Flush with 100% LC-MS Grade Acetonitrile for 20 column volumes.

  • Deep Cleaning (Lipid Removal): Flush with a mixture of 50% Isopropanol / 50% Acetonitrile for 20 column volumes. Isopropanol is highly effective at dissolving stubborn lipids that cause baseline noise.

  • Re-equilibration: Return the column to its normal flow direction and equilibrate with your initial mobile phase conditions for 30 minutes before injecting a solvent blank.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL:[Link]

  • HPLC Troubleshooting LCMS.cz URL:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Element Lab Solutions URL:[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories ZefSci URL:[Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online URL:[Link]

  • Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry PubMed URL:[Link]

  • Noisy baseline chromatogram and TIC Reddit (r/massspectrometry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Benchmarking 2-(4-Propylphenoxy)propanoic Acid Against Standard PPAR Modulators

This guide provides a comprehensive framework for characterizing the biological activity of 2-(4-Propylphenoxy)propanoic acid. Due to the limited publicly available data on this specific molecule, we will proceed based o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the biological activity of 2-(4-Propylphenoxy)propanoic acid. Due to the limited publicly available data on this specific molecule, we will proceed based on a structurally-informed hypothesis that it acts as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This family of nuclear receptors is a well-established target for compounds with a similar phenoxypropanoic acid scaffold, such as the fibrate class of drugs.[1][2]

Our objective is to benchmark this novel compound against a panel of well-characterized, standard PPAR modulators. This will allow for a robust determination of its potency, efficacy, and selectivity towards different PPAR isoforms. The experimental protocols detailed herein are designed to be self-validating and provide a clear path for researchers in pharmacology and drug discovery to elucidate the compound's mechanism of action.

The Rationale: Why Focus on PPARs?

The structural backbone of 2-(4-Propylphenoxy)propanoic acid is reminiscent of fibrate drugs, which are known agonists of PPARα.[1][2] PPARs are critical regulators of lipid and glucose metabolism, as well as inflammation.[3][4] They exist as three main isoforms:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[2]

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.[5][6][7]

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Given this, we will benchmark 2-(4-Propylphenoxy)propanoic acid against selective agonists and antagonists for PPARα and PPARγ, the two most well-characterized isoforms with significant therapeutic relevance.

Selecting the Right Benchmarks: A Panel of Standard Inhibitors

To comprehensively characterize the activity of 2-(4-Propylphenoxy)propanoic acid, we will utilize a panel of established PPAR modulators. The choice of these standards is critical for contextualizing the experimental data.

Compound Target Mechanism of Action Typical Concentration Range
Fenofibrate PPARαAgonist1-100 µM[8]
Bezafibrate Pan-PPARAgonist (α, γ, δ)1-100 µM[1][3][9]
Rosiglitazone PPARγAgonist0.1-10 µM[5][6][7][10][11]
GW6471 PPARαAntagonist0.1-10 µM[12][13][14]
GW9662 PPARγAntagonist0.1-10 µM[13][14][15][16]

Experimental Workflow for Characterization

The following is a logical workflow for the comprehensive benchmarking of 2-(4-Propylphenoxy)propanoic acid.

G cluster_0 Phase 1: In Vitro Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Target Engagement Binding_Assay PPARα/γ Binding Assay Reporter_Assay PPARα/γ Reporter Gene Assay Binding_Assay->Reporter_Assay Determine if compound binds to target qPCR_Assay Target Gene Expression (qPCR) Reporter_Assay->qPCR_Assay Confirm functional agonism/antagonism

Figure 1: A three-phase experimental workflow for characterizing 2-(4-Propylphenoxy)propanoic acid.

Phase 1: In Vitro Binding Affinity

The initial step is to determine if 2-(4-Propylphenoxy)propanoic acid directly binds to PPARα and PPARγ. A competitive binding assay is a suitable method for this.

Protocol: Competitive Radioligand Binding Assay
  • Reagents:

    • Recombinant human PPARα and PPARγ ligand-binding domains (LBDs).

    • Radiolabeled ligand (e.g., [3H]-GW7647 for PPARα, [3H]-Rosiglitazone for PPARγ).

    • Scintillation proximity assay (SPA) beads.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1 mg/mL BSA).

    • 2-(4-Propylphenoxy)propanoic acid and standard inhibitors (dissolved in DMSO).

  • Procedure:

    • Prepare a dilution series of the test compound and standard inhibitors.

    • In a 96-well plate, add the assay buffer, recombinant PPAR LBD, radiolabeled ligand, and SPA beads.

    • Add the diluted test compound or standard inhibitor. Include a control with no unlabeled ligand (maximum binding) and a control with a high concentration of unlabeled ligand (non-specific binding).

    • Incubate at room temperature for 1-2 hours to allow for binding equilibrium.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

Phase 2: Functional Activity Assessment

Once binding is established, the next step is to determine whether this binding results in a functional response (agonism or antagonism). A reporter gene assay is the gold standard for this.

Protocol: PPAR Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T or HepG2.

    • Co-transfect the cells with:

      • An expression vector for full-length human PPARα or PPARγ.

      • A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase gene.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with a dilution series of 2-(4-Propylphenoxy)propanoic acid or standard inhibitors.

    • For antagonist testing, co-treat with a known agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ) at its EC50 concentration.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • For agonist activity, plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration and determine the IC50 value.

Phase 3: Cellular Target Engagement and Downstream Effects

To confirm that the observed activity translates to a cellular context, we will measure the expression of known PPAR target genes.

Protocol: Quantitative PCR (qPCR) for Target Gene Expression
  • Cell Culture and Treatment:

    • Use a biologically relevant cell line. For example, HepG2 cells are a good model for studying liver-related PPARα targets, while differentiated THP-1 macrophages can be used for PPARγ targets related to inflammation.

    • Treat the cells with 2-(4-Propylphenoxy)propanoic acid or standard inhibitors at various concentrations for a suitable duration (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a standard method (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers for PPAR target genes (e.g., CPT1A, ACOX1 for PPARα; CD36, LPL for PPARγ) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Use a SYBR Green or TaqMan-based qPCR master mix.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in gene expression induced by 2-(4-Propylphenoxy)propanoic acid to that of the standard inhibitors.

Visualizing the PPAR Signaling Pathway

G cluster_0 Ligand Activation cluster_1 Heterodimerization and DNA Binding cluster_2 Gene Transcription Ligand 2-(4-Propylphenoxy)propanoic acid or Standard Inhibitor PPAR PPARα/γ Ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Figure 2: Simplified signaling pathway of PPAR activation.

Summary of Expected Data

The following table summarizes the key quantitative data that will be generated from this benchmarking study.

Compound PPARα Binding IC50 (µM) PPARγ Binding IC50 (µM) PPARα Reporter EC50/IC50 (µM) PPARγ Reporter EC50/IC50 (µM) CPT1A Gene Expression (Fold Change) CD36 Gene Expression (Fold Change)
2-(4-Propylphenoxy)propanoic acidTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
FenofibrateExpected: Low µMExpected: High µM or N/AExpected: Agonist (Low µM EC50)Expected: No significant activityExpected: Significant increaseExpected: No significant change
RosiglitazoneExpected: High µM or N/AExpected: Low µMExpected: No significant activityExpected: Agonist (Low µM EC50)Expected: No significant changeExpected: Significant increase
GW6471Expected: Low µMExpected: High µM or N/AExpected: Antagonist (Low µM IC50)Expected: No significant activityExpected: Inhibition of agonist-induced increaseExpected: No significant change
GW9662Expected: High µM or N/AExpected: Low µMExpected: No significant activityExpected: Antagonist (Low µM IC50)Expected: No significant changeExpected: Inhibition of agonist-induced increase

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial characterization of 2-(4-Propylphenoxy)propanoic acid. By benchmarking it against a panel of well-established PPAR modulators, researchers can obtain a clear understanding of its biological activity, potency, and selectivity. The data generated from these experiments will be crucial for guiding further drug development efforts and for understanding the therapeutic potential of this novel compound.

References

  • Rosiglitazone | Drug Lookup | Pediatric Care Online - AAP Publications. [Link]

  • Pharmacology of Bezafibrate (Bezalip, Bezotaj); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]

  • What is the mechanism of Bezafibrate? - Patsnap Synapse. [Link]

  • rosiglitazone - ClinPGx. [Link]

  • Bezafibrate - Wikipedia. [Link]

  • Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice - PubMed. [Link]

  • What is the mechanism of Rosiglitazone Sodium? - Patsnap Synapse. [Link]

  • Bezafibrate - wikidoc. [Link]

  • Bezafibrate: Uses & Dosage | MIMS Philippines. [Link]

  • PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC. [Link]

  • Rosiglitazone (Avandia) - EBM Consult. [Link]

  • AVANDIA® - accessdata.fda.gov. [Link]

  • PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition | PNAS. [Link]

  • Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed. [Link]

  • Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Reproducibility of 2-(4-Propylphenoxy)propanoic Acid

For researchers and professionals in drug development and specialty chemical synthesis, the ability to reliably produce key intermediates is paramount. 2-(4-Propylphenoxy)propanoic acid is one such molecule, a structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and specialty chemical synthesis, the ability to reliably produce key intermediates is paramount. 2-(4-Propylphenoxy)propanoic acid is one such molecule, a structural motif found in various compounds of scientific interest. Its synthesis, while seemingly straightforward, is subject to variability that can impact yield, purity, and scalability.

This guide provides an in-depth comparison of the primary synthetic pathways to 2-(4-Propylphenoxy)propanoic acid. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, analyze factors critical to reproducibility, and present supporting data to ground our recommendations in empirical evidence. Our focus is on providing a self-validating framework for researchers to select and optimize a synthetic route tailored to their specific laboratory and project requirements.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for synthesizing 2-(4-Propylphenoxy)propanoic acid is the Williamson ether synthesis. This reaction, first developed in the 1850s, remains a cornerstone of organic chemistry for its reliability in forming ether linkages.[1] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single, concerted step.[1]

In our context, the reaction involves two key components:

  • The Nucleophile: A phenoxide ion, generated by deprotonating the hydroxyl group of 4-propylphenol with a suitable base.

  • The Electrophile: A propanoic acid derivative bearing a good leaving group at the C2 position, such as 2-bromopropanoic acid or its corresponding ester.

The general relationship between these components is illustrated below.

Phenol 4-Propylphenol Phenoxide 4-Propylphenoxide (Nucleophile) Phenol:e->Phenoxide:w Deprotonation Base Base (e.g., KOH, K₂CO₃) SN2 Sₙ2 Reaction Phenoxide->SN2 Electrophile 2-Halopropanoic Acid/Ester (Electrophile) Electrophile->SN2 Product 2-(4-Propylphenoxy)propanoic Acid SN2->Product

Caption: Core mechanism of the Williamson ether synthesis.

While the core principle is consistent, the specific choice of reagents and reaction sequence can significantly influence the outcome. We will now compare two primary methodologies based on this framework.

Methodology 1: Direct Alkylation of 4-Propylphenol with 2-Bromopropanoic Acid

This approach represents the most atom-economical, one-pot synthesis. The phenol is deprotonated in situ, and the resulting phenoxide directly attacks the halo-acid.

Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (KOH, 2.2 eq.) in water.

  • Phenoxide Formation: To the stirred KOH solution, add 4-propylphenol (1.0 eq.). Stir the mixture until the phenol fully dissolves, forming a clear solution of potassium 4-propylphenoxide.

  • Alkylation: Prepare a solution of 2-bromopropanoic acid (1.1 eq.) in a minimal amount of water. Add this solution dropwise to the phenoxide mixture through the top of the reflux condenser over 15-20 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 100-110 °C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Acidify the solution to a pH of ~2 with concentrated hydrochloric acid (HCl), which will precipitate the crude product.

  • Purification: Filter the precipitated solid and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final 2-(4-Propylphenoxy)propanoic acid as a white solid.

start Start step1 Dissolve KOH in H₂O start->step1 step2 Add 4-Propylphenol to form Phenoxide step1->step2 step3 Dropwise addition of 2-Bromopropanoic Acid step2->step3 step4 Reflux for 2-4 hours step3->step4 step5 Cool and Acidify with HCl (pH ~2) step4->step5 step6 Filter Precipitated Product step5->step6 step7 Recrystallize from Ethanol/Water step6->step7 end Pure Product step7->end

Caption: Workflow for the direct alkylation method.

Methodology 2: Two-Step Synthesis via Ester Intermediate

This pathway involves an initial ether formation using an ester of the halo-acid (e.g., ethyl 2-bromopropionate), followed by a separate hydrolysis (saponification) step to yield the final carboxylic acid. This can offer advantages in terms of solubility and reaction control.

Experimental Protocol

Step A: Ether Formation

  • Reagent Preparation: In a 250 mL three-neck flask fitted with a reflux condenser, thermometer, and dropping funnel, suspend anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) in N,N-Dimethylformamide (DMF).

  • Phenol Addition: Add 4-propylphenol (1.0 eq.) to the suspension.

  • Alkylation: Heat the mixture to 80 °C. Add ethyl 2-bromopropionate (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 90 °C.

  • Reaction: Stir the reaction mixture at 80 °C for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.

  • Work-up: Cool the mixture, filter off the inorganic salts, and remove the DMF under reduced pressure. Dissolve the resulting oil in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 2-(4-propylphenoxy)propanoate.

Step B: Saponification

  • Hydrolysis: Dissolve the crude ester from Step A in ethanol. Add a 2M aqueous solution of sodium hydroxide (NaOH, 1.5 eq.).

  • Reaction: Heat the mixture to reflux for 1-2 hours until the ester spot disappears on TLC.

  • Isolation: Cool the reaction, remove the ethanol via rotary evaporation, and dilute the residue with water.

  • Acidification: Acidify the aqueous solution to pH ~2 with concentrated HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 2-(4-Propylphenoxy)propanoic acid.

cluster_0 Step A: Ether Formation cluster_1 Step B: Saponification A1 Suspend K₂CO₃ in DMF A2 Add 4-Propylphenol A1->A2 A3 Add Ethyl 2-Bromopropionate at 80°C A2->A3 A4 Stir for 4-6 hours A3->A4 A5 Work-up to isolate Crude Ester A4->A5 B1 Dissolve Ester in Ethanol/NaOH(aq) A5->B1 B2 Reflux for 1-2 hours B1->B2 B3 Acidify with HCl (pH ~2) B2->B3 B4 Filter and Recrystallize B3->B4 end Pure Product B4->end start Start start->A1

Caption: Workflow for the two-step ester intermediate method.

Comparative Analysis and Reproducibility Factors

The choice between these methodologies depends on several factors, including scale, available equipment, and desired purity. Below is a comparative summary, followed by a discussion of key variables that govern reproducibility.

ParameterMethodology 1 (Direct Alkylation)Methodology 2 (Two-Step via Ester)
Number of Steps 1 (One-pot)2
Typical Yield 65-80%70-85% (overall)
Purity (Post-Recrystallization) >98%>99%
Key Reagents 4-Propylphenol, 2-Bromopropanoic Acid, KOH4-Propylphenol, Ethyl 2-Bromopropionate, K₂CO₃, NaOH
Solvent WaterDMF, Ethanol, Water
Reaction Time 2-4 hours5-8 hours (total)
Pros Faster, fewer steps, uses water as a solvent.Higher purity often achievable, intermediate is easier to purify by chromatography if needed, milder base in the first step.
Cons Can be less clean, potential for side reactions with the free acid.Longer overall process, requires solvent removal under vacuum.
Expertise & Experience: Causality Behind Experimental Choices

A successful and reproducible synthesis hinges on understanding the "why" behind each parameter.

  • Choice of Base: In Methodology 1, a strong base like KOH is required to deprotonate both the phenol and the carboxylic acid of the product, keeping it in solution.[2] In Methodology 2, a milder base like K₂CO₃ is sufficient to deprotonate the phenol without risking premature hydrolysis of the ester electrophile.[3] This choice is critical for minimizing side reactions.

  • Choice of Electrophile (Acid vs. Ester): Using the free acid (Method 1) is direct but can be complicated by solubility issues. The ester (Method 2) is typically an oil with better solubility in organic solvents like DMF, leading to a more homogeneous and often cleaner reaction.

  • Solvent System: The Williamson ether synthesis is strongly influenced by the solvent. Aprotic polar solvents like DMF or acetonitrile (as used in Method 2) are known to accelerate SN2 reactions.[1] While Method 1 uses water for convenience and safety, reaction rates can be slower. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed in aqueous systems to improve the reaction rate by helping the phenoxide and halo-acid interact.[4]

  • Temperature Control: For any SN2 reaction, there is a competing elimination (E2) reaction. While less of a concern with the electrophiles used here compared to tertiary halides, maintaining the lowest effective temperature (80-100 °C) is crucial to favor substitution over elimination, ensuring higher product yield.[1]

Conclusion

Both presented methodologies offer viable and reproducible routes to 2-(4-Propylphenoxy)propanoic acid.

  • Methodology 1 (Direct Alkylation) is highly recommended for its simplicity, speed, and use of an environmentally benign solvent (water). It is well-suited for rapid, small-to-medium scale synthesis where high-throughput is valued over ultimate purity before recrystallization.

  • Methodology 2 (Two-Step via Ester) provides greater control and often results in a cleaner crude product, which can simplify final purification. This route is preferable for large-scale synthesis or when the highest possible purity is the primary objective, as the stable ester intermediate can be rigorously purified before the final hydrolysis step.

Ultimately, the reproducibility of either pathway is contingent upon careful control of the key variables discussed. By understanding the mechanistic underpinnings and the rationale for each experimental choice, researchers can confidently select and optimize the synthesis of 2-(4-Propylphenoxy)propanoic acid for their specific needs.

References

  • Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-2-Hydroxy-2-phenylpropanoic Acid: Chemical vs. Enzymatic Routes.
  • Sigma-Aldrich. (n.d.). 2-phenoxypropionic acid synthesis.
  • PMC. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Molbase. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of Optically Active 2-(4-hydroxyphenoxy)propionic Acid.
  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid.
  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Williamson Ether Synthesis Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Patsnap. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Research. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
  • ResearchGate. (n.d.). Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase | Request PDF.
  • Semantic Scholar. (n.d.). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulat.
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Validation

A Senior Application Scientist's Guide to In Vitro Cross-Reactivity Profiling of 2-(4-Propylphenoxy)propanoic Acid

This guide provides a comprehensive framework for assessing the in vitro cross-reactivity of the novel compound, 2-(4-Propylphenoxy)propanoic acid. As drug development professionals, our primary goal is to build a detail...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vitro cross-reactivity of the novel compound, 2-(4-Propylphenoxy)propanoic acid. As drug development professionals, our primary goal is to build a detailed understanding of a compound's biological interactions early in the discovery pipeline. This proactive approach allows us to identify potential therapeutic applications and, just as critically, to flag liabilities that could derail a program.

The molecular architecture of 2-(4-Propylphenoxy)propanoic acid shares features with two well-established classes of drugs: the fibrates (e.g., Fenofibrate) and the non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (e.g., Ibuprofen, Fenoprofen).[1][2] This structural homology forms the basis of our primary screening hypotheses, suggesting potential activity at Peroxisome Proliferator-Activated Receptors (PPARs) or Cyclooxygenase (COX) enzymes.

This guide eschews a one-size-fits-all template. Instead, it presents a tiered, hypothesis-driven strategy. We will first interrogate the most probable targets with high-resolution functional assays and then broaden our search with well-established safety and liability panels. This methodology ensures a resource-efficient yet thorough characterization of the compound's selectivity profile.

Tier 1: Primary Target & Isoform Selectivity Assessment

The initial phase of our investigation focuses on the two most plausible molecular targets derived from structural analysis. The objective is to not only confirm on-target activity but also to quantify selectivity across related isoforms, which is a key determinant of the therapeutic window.

Hypothesis A: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fibrates, which are structurally related to our compound, exert their lipid-lowering effects primarily through the activation of PPARα.[3] The PPAR family, however, includes three isoforms (α, γ, and δ/β), each with distinct physiological roles.[4][5] Unintended activation of other isoforms can lead to off-target effects. Therefore, a functional cell-based assay is the gold standard to determine not just if the compound binds, but if it elicits a functional transcriptional response.

We will employ a cell-based nuclear receptor trans-activation assay. This approach utilizes engineered cells that express a specific human PPAR isoform fused to a reporter gene system, typically luciferase.[6] An increase in luciferase activity directly correlates with the agonist activity of the test compound, providing a clear and quantifiable functional readout.[7][8]

Hypothesis B: Cyclooxygenase (COX) Inhibition

The 2-phenoxypropanoic acid scaffold is the cornerstone of many NSAIDs that function by inhibiting COX enzymes.[1] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation. Non-selective inhibition, particularly of COX-1, is associated with gastrointestinal side effects. Thus, determining the compound's inhibitory potency and selectivity against both isoforms is paramount.

For this, a human whole blood assay provides a highly physiological matrix. In this ex vivo system, COX-1 activity is measured by thromboxane B2 (TXB2) production in clotting blood, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production in monocytes stimulated with lipopolysaccharide (LPS).[1] This method offers superior clinical translatability compared to isolated enzyme assays.

Tier 2: Broad-Panel Secondary Liability Screening

Once the primary target profile is established, the next critical step is to perform a broad cross-reactivity screen to identify potential off-target interactions that could lead to toxicity or undesirable side effects.[9] This is a fundamental component of preclinical safety assessment. The following panels represent a standard, yet comprehensive, approach for early-stage drug candidates.

Comparative Off-Target Panel Selection
Assay PanelRationale & Scientific JustificationRepresentative Technology
Expanded Nuclear Receptor Panel To ensure selectivity is confined to the PPAR family (if active) and does not extend to other nuclear receptors (e.g., LXR, FXR, steroid receptors) that control a wide array of metabolic and endocrine pathways.[10]Cell-Based Luciferase Reporter Assays
Kinase Panel (e.g., KinomeSCAN) Kinases are a large family of enzymes regulating virtually all cellular signaling.[11] Off-target kinase inhibition is a common source of toxicity. Screening against a diverse panel is crucial for identifying unintended pathway modulation.[12][13]Radiometric (e.g., ³³PanQinase™) or Luminescence-based (e.g., ADP-Glo™) Assays[14]
hERG Channel Assay Inhibition of the hERG potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15] Regulatory agencies, such as the FDA, mandate hERG liability testing for most new chemical entities.[16]Automated Patch-Clamp Electrophysiology[17]
Cytochrome P450 (CYP) Panel The CYP enzyme family is central to drug metabolism.[18] Inhibition of key isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) can lead to significant drug-drug interactions, altering the plasma levels and toxicity of co-administered medications.[19][20]Fluorogenic or LC-MS/MS-based Assays using Human Liver Microsomes[18]
General Safety Panel (e.g., GPCRs) A screen against a panel of G-protein coupled receptors (GPCRs) and other common off-targets can uncover unexpected pharmacological activities, such as effects on the central nervous system or cardiovascular function.[21][22]Radioligand Binding Assays or Functional Assays
Interpreting Cross-Reactivity Data: A Comparative Overview

The following table presents a hypothetical data summary for 2-(4-Propylphenoxy)propanoic acid against our selected panels, providing a clear comparison of its activity profile.

Target/AssayResult TypeValueInterpretation
PPARα EC₅₀0.8 µMPotent primary target activity.
PPARγ EC₅₀15 µM~19-fold selectivity for α over γ.
PPARδ/β EC₅₀> 50 µMSelective against δ/β isoform.
COX-1 IC₅₀45 µMWeak inhibition.
COX-2 IC₅₀> 100 µMNot a significant COX inhibitor.
hERG Channel IC₅₀85 µMLow risk of cardiac QT prolongation.
CYP3A4 Inhibition IC₅₀> 100 µMLow potential for drug-drug interactions via this major isoform.
Kinase Panel (Top Hit) Kinase X% Inhibition @ 10µM15%
GPCR Panel (Top Hit) Receptor Y% Inhibition @ 10µM8%

Visualizing the Assessment Workflow

A systematic, tiered approach is essential for an efficient and comprehensive cross-reactivity assessment. The following diagram illustrates the proposed workflow, from initial hypothesis testing to broad liability screening.

G cluster_0 Tier 1: Primary Target Assessment cluster_1 Tier 2: Broad Liability Screening cluster_2 Final Output Compound 2-(4-Propylphenoxy)propanoic acid PPAR_Assay PPARα, γ, δ/β Functional Agonist Assay Compound->PPAR_Assay Hypothesis-Driven COX_Assay COX-1 / COX-2 Whole Blood Inhibition Assay Compound->COX_Assay Hypothesis-Driven Kinase_Panel Kinase Panel Screen (>300 Kinases) PPAR_Assay->Kinase_Panel Proceed if Primary Activity Confirmed COX_Assay->Kinase_Panel Proceed if Primary Activity Confirmed Safety_Panel Safety Pharmacology Panel (hERG, CYPs, GPCRs, etc.) Kinase_Panel->Safety_Panel Profile Comprehensive In Vitro Cross-Reactivity Profile Safety_Panel->Profile

Caption: Tiered workflow for in vitro cross-reactivity assessment.

Experimental Protocols

A self-validating system is crucial for trustworthy data. Each protocol must include appropriate positive and negative controls to ensure the assay is performing as expected.

Protocol 1: PPAR Isoform Agonist Activity (Cell-Based Reporter Assay)
  • Cell Culture & Plating: Culture HEK293T cells containing the luciferase reporter plasmid and the respective human PPAR-Gal4 expression plasmid (α, γ, or δ/β). Plate cells in 96-well format at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(4-Propylphenoxy)propanoic acid in DMSO, typically starting from a 100 mM stock. Further dilute these into the assay medium to the desired final concentrations (e.g., 0.1 nM to 100 µM).

  • Controls:

    • Positive Control: A known potent agonist for each isoform (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ/β).

    • Negative Control: Vehicle (e.g., 0.1% DMSO) to establish baseline activity.

  • Cell Treatment: Remove the culture medium from the plated cells and add the medium containing the test compound or controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis & Signal Detection: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega ONE-Glo™). Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data by setting the negative control to 0% activation and the maximal response of the positive control to 100% activation. Plot the percentage activation against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 2: COX-1/COX-2 Inhibition (Human Whole Blood Assay)
  • Blood Collection: Draw fresh human blood from healthy, consenting volunteers into tubes containing heparin as an anticoagulant.

  • Compound & Control Preparation: Prepare serial dilutions of 2-(4-Propylphenoxy)propanoic acid and controls in DMSO.

    • Positive Controls: A non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

    • Negative Control: Vehicle (DMSO).

  • COX-1 Assay (TXB₂ Measurement):

    • Aliquot 500 µL of whole blood into tubes.

    • Add the test compound or controls and incubate for 15 minutes at 37°C.

    • Allow the blood to clot for 60 minutes at 37°C to stimulate platelet-driven TXB₂ production.[1]

    • Centrifuge to separate the serum.

  • COX-2 Assay (PGE₂ Measurement):

    • Aliquot 500 µL of whole blood into tubes.

    • Add the test compound or controls.

    • Add lipopolysaccharide (LPS, 10 µg/mL final concentration) to induce COX-2 expression in monocytes.[1]

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

  • Analyte Quantification: Measure the concentration of TXB₂ (for COX-1) and PGE₂ (for COX-2) in the collected serum/plasma using validated enzyme immunoassay (EIA) kits.

  • Data Analysis: Calculate the percentage inhibition of TXB₂ and PGE₂ production relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ values for both COX-1 and COX-2.

Conclusion

This structured, multi-tiered approach provides a robust and scientifically rigorous pathway for characterizing the in vitro cross-reactivity of 2-(4-Propylphenoxy)propanoic acid. By moving from hypothesis-driven primary target analysis to broad-panel liability screening, we can efficiently build a comprehensive selectivity profile. The resulting data package is essential for making informed decisions, de-risking the compound for further development, and ultimately understanding its full therapeutic potential and safety profile.

References

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  • The Biology of Peroxisome Proliferator-Activated Receptors: Relationship With Lipid Metabolism and Insulin Sensitivity. (2004). American Diabetes Association. [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. [Link]

  • Multiplexed selectivity screening of anti-GPCR antibodies. (2021). PMC - NIH. [Link]

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  • Overcoming Antibody Discovery Challenges Against GPCR Targets. Alloy Therapeutics. [Link]

  • Hypersensitivity reactions to small molecule drugs. (2022). Frontiers. [Link]

  • Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. (2024). PMC - NIH. [Link]

  • GPCR screening and drug discovery: Challenges and latest trends. (2012). Drug Discovery World. [Link]

  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. (2012). MDPI. [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. (2014). MDPI. [Link]

  • Multifaceted roles of peroxisome proliferator-activated receptors (PPARs) at the cellular and whole organism levels. (2010). Swiss Medical Weekly. [Link]

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  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

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Comparative

A Researcher's Guide to the Binding Kinetics of 2-Phenoxypropanoic Acid Analogs as PPAR Modulators

In the landscape of metabolic disease therapeutics, the 2-phenoxypropanoic acid scaffold has emerged as a cornerstone for the design of potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs). These nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic disease therapeutics, the 2-phenoxypropanoic acid scaffold has emerged as a cornerstone for the design of potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of glucose and lipid homeostasis, making them prime targets for the development of drugs for type 2 diabetes and dyslipidemia. This guide provides a comprehensive comparison of the binding kinetics of 2-phenoxypropanoic acid analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to characterize their interactions with PPARs.

The Central Role of PPARs in Metabolic Regulation

PPARs are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR). Upon ligand binding, this complex recruits coactivator proteins and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in a wide array of metabolic processes. There are three main PPAR subtypes, each with distinct tissue distribution and physiological roles:

  • PPARα: Highly expressed in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid oxidation.

  • PPARγ: Predominantly found in adipose tissue, PPARγ is a master regulator of adipogenesis and is crucial for insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, PPARδ is involved in lipid metabolism and energy expenditure.

The therapeutic efficacy of 2-phenoxypropanoic acid analogs is directly linked to their ability to selectively or dually activate these PPAR subtypes.

Understanding the PPAR Signaling Pathway

The activation of PPARs by ligands like 2-phenoxypropanoic acid analogs initiates a cascade of molecular events that ultimately alter cellular metabolism. The following diagram illustrates the canonical PPAR signaling pathway.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Phenoxypropanoic Acid Analog PPAR PPAR Ligand->PPAR Binding PPAR_RXR_CoR PPAR-RXR-Corepressor Complex PPAR->PPAR_RXR_CoR Heterodimerization RXR RXR RXR->PPAR_RXR_CoR CoR Corepressors CoR->PPAR_RXR_CoR PPAR_RXR_Ligand Ligand-PPAR-RXR Complex PPAR_RXR_CoR->PPAR_RXR_Ligand Ligand-induced Conformational Change & Corepressor Dissociation PPRE PPRE PPAR_RXR_Ligand->PPRE Binding Gene Target Gene Transcription PPRE->Gene CoA Coactivators CoA->PPAR_RXR_Ligand Recruitment mRNA mRNA Gene->mRNA Protein Protein Synthesis & Metabolic Effects mRNA->Protein

Caption: The PPAR signaling pathway, from ligand binding to gene transcription.

Structure-Activity Relationship of Phenylpropanoic Acid Derivatives

The affinity and selectivity of phenylpropanoic acid analogs for PPAR subtypes are exquisitely sensitive to their chemical structure. Medicinal chemistry campaigns have elucidated several key structural features that govern their activity.

  • The Acidic Head Group: A carboxylic acid moiety is a common feature of these compounds and is crucial for their interaction with the ligand-binding domain (LBD) of PPARs. The distance between the carboxyl group and the phenyl ring is a critical determinant of activity. For instance, phenylpropanoic acid derivatives generally exhibit higher PPARα transactivation activity compared to their benzoic acid or phenylacetic acid counterparts.

  • The α-Substituent: The substituent at the alpha-position of the propanoic acid chain plays a pivotal role in determining both the potency and the selectivity of PPAR transactivation. For example, introducing alkyl groups at this position can enhance PPARα selectivity.

  • The Linker and Distal Phenyl Ring: The nature of the linker connecting the two phenyl rings and the substituents on the distal ring are key for fine-tuning the potency and selectivity for different PPAR subtypes. These modifications influence how the ligand fits into the distinct Y-shaped binding pockets of the PPAR subtypes.

The following table summarizes the PPAR activation data for a selection of substituted phenylpropanoic acid derivatives from the literature, illustrating these SAR principles.

CompoundStructurePPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)SelectivityReference
Analog 1 2-(4-(hexyloxy)phenoxy)propanoic acid0.3>10>10PPARα selective
Analog 2 2-(4-(hexyloxy)phenoxy)-2-methylpropanoic acid0.031.50.3PPARα/δ dual agonist
Analog 3 2-(4-(3-(5-methyl-2-phenyloxazol-4-yl)propoxy)phenyl)propanoic acid0.0130.061-PPARα/γ dual agonist
MHY2013 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid~0.1 (inferred from binding energy)~0.2 (inferred from binding energy)~0.05 (inferred from binding energy)Pan-agonist

Experimental Protocols for Determining Binding Kinetics

To move beyond simple potency measurements (EC50/IC50) and gain a deeper understanding of the molecular interactions, it is essential to determine the binding kinetics (association and dissociation rate constants) and thermodynamics of these analogs. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques for this purpose.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_).

Experimental Workflow for SPR

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize PPAR LBD on Sensor Chip Start->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Analog (Analyte) at Varying Concentrations Equilibrate->Inject Association Measure Association (k_on) Inject->Association Dissociation Measure Dissociation (k_off) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Regenerate->Inject Next Concentration Analyze Analyze Sensorgrams (Global Fitting) Regenerate->Analyze All Concentrations Tested End Determine k_on, k_off, K_D Analyze->End

Caption: A typical workflow for an SPR-based binding kinetics study.

Step-by-Step Protocol:

  • Protein Immobilization: The ligand-binding domain (LBD) of the target PPAR subtype is immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for accurate measurement of the binding of small molecule analytes.

  • System Equilibration: The system is equilibrated with a running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection: A series of concentrations of the 2-phenoxypropanoic acid analog (the analyte) are injected over the sensor surface. The binding of the analyte to the immobilized PPAR LBD is monitored in real-time as an increase in the SPR signal.

  • Association Phase: The rate of increase in the SPR signal during analyte injection is used to determine the association rate constant (k_on_).

  • Dissociation Phase: After the injection, the running buffer flows over the chip, and the dissociation of the analyte from the PPAR LBD is monitored as a decrease in the SPR signal. This is used to determine the dissociation rate constant (k_off_).

  • Surface Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic parameters (k_on_, k_off_) and the equilibrium dissociation constant (K_D_ = k_off_ / k_on_).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_A_), stoichiometry (n), and enthalpy change (ΔH). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Experimental Workflow for ITC

ITC_Workflow cluster_workflow ITC Experimental Workflow Start Start Prepare Prepare PPAR LBD in Sample Cell and Analog in Syringe Start->Prepare Equilibrate_ITC Equilibrate at Constant Temperature Prepare->Equilibrate_ITC Titrate Titrate Analog into PPAR LBD Solution Equilibrate_ITC->Titrate Measure_Heat Measure Heat Change After Each Injection Titrate->Measure_Heat Measure_Heat->Titrate Next Injection Generate_Isotherm Generate Binding Isotherm Measure_Heat->Generate_Isotherm Titration Complete Analyze_ITC Fit Isotherm to Binding Model Generate_Isotherm->Analyze_ITC End Determine K_A, n, ΔH, Calculate ΔG, ΔS Analyze_ITC->End

Caption: A typical workflow for an ITC-based thermodynamic characterization.

Step-by-Step Protocol:

  • Sample Preparation: A solution of the PPAR LBD is placed in the sample cell of the calorimeter, and a solution of the 2-phenoxypropanoic acid analog is loaded into the injection syringe. It is critical that both solutions are in identical buffer to minimize heats of dilution.

  • System Equilibration: The system is allowed to thermally equilibrate at the desired temperature.

  • Titration: A series of small injections of the analog solution are made into the PPAR LBD solution.

  • Heat Measurement: The heat change associated with each injection is measured. As the PPAR LBD becomes saturated with the analog, the magnitude of the heat change per injection decreases.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the analog to the PPAR LBD to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The 2-phenoxypropanoic acid scaffold is a versatile template for the design of potent and selective PPAR modulators. A thorough understanding of the binding kinetics and thermodynamics of these analogs is crucial for optimizing their pharmacological profiles. By employing techniques such as SPR and ITC, researchers can gain deep insights into the structure-activity relationships that govern these interactions, paving the way for the development of next-generation therapeutics for metabolic diseases.

References

  • Miyachi, H., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80. [Link]

  • Miyachi, H., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 959-963. [Link]

  • Miyachi, H., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(15), 3147-3164. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(11), 16912–16924. [Link]

  • Ebdrup, S., et al. (2003). Synthesis and Biological and Structural Characterization of the Dual-Acting Peroxisome Proliferator-Activated Receptor α/γ Agonist Ragaglitazar. Journal of Medicinal Chemistry, 46(7), 1306-1317. [Link]

  • Tino, J. A., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5879-5883. [Link]

  • Miyachi, H., et al. (2023). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. International Journal of Molecular Sciences, 24(4), 3891. [Link]

  • Kuwabara, N., et al. (2012). Peroxisome Proliferator-Activated Receptors (PPARs) Have Multiple Binding Points That Accommodate Ligands in Various Conformations: Phenylpropanoic Acid-Type PPAR Ligands Bind to PPAR in Different Conformations, Depending on the Subtype. Journal of Medicinal Chemistry, 55(2), 893-902. [Link]

  • Zheng, G., et al. (2021). Binding of Per- and Polyfluorinated Alkyl Substances to Peroxisome Proliferator-Activated Receptors α, γ, and δ, and Fatty Acid Binding Proteins by Equilibrium Dialysis with a Comparison of Methods. Environmental Science & Technology, 55(6), 3745-3755. [Link]

  • Hughes, T. S., et al. (2014). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 5(2), 118-123. [Link]

  • Ye, X. Y., et al. (2010). Synthesis and structure-activity relationships of 2-aryl-4-oxazolylmethoxy benzylglycines and 2-aryl-4-thiazolylmethoxy benzylglycines as novel, potent PPARalpha selective activators- PPARalpha and PPARgamma selectivity modulation. Bioorganic & Medicinal Chemistry Letters, 20(9), 2824-2828. [Link]

  • Kuwabara, N., et al. (2012). Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. Journal of Medicinal Chemistry, 55(2), 893-902. [Link]

  • Conte Camerino, D., et al. (2009). New 2-Aryloxy-3-phenyl-propanoic Acids As Peroxisome Proliferator-Activated Receptors α/γ Dual Agonists with Improved Potency and Reduced Adverse Effects on Skeletal Muscle Function. Journal of Medicinal Chemistry, 52(20), 6343-6356. [Link]

  • Sahoo, M., et al. (2013). In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy. Journal of Young Pharmacists, 5(4), 132-141. [Link]

  • Chia, A. Y. Y., et al. (2019). A GENETIC FUNCTION APPROXIMATION 2 DIMENSIONAL-QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP PREDICTIVE MODEL FOR PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR-γ AGONISTIC ACTIVITY. Journal of Chemical Information and Modeling, 59(6), 2735-2745. [Link]

  • Oh, S., et al. (2010). Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone. Journal of Medicinal Chemistry, 53(13), 494
Validation

A Senior Scientist's Guide to Validating LC-MS/MS Methods for 2-(4-Propylphenoxy)propanoic Acid Quantification

In the landscape of drug development and metabolic research, the precise quantification of analytes in biological matrices is non-negotiable. The robustness of pharmacokinetic (PK) and toxicokinetic (TK) data hinges enti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and metabolic research, the precise quantification of analytes in biological matrices is non-negotiable. The robustness of pharmacokinetic (PK) and toxicokinetic (TK) data hinges entirely on the quality of the bioanalytical methods used. This guide provides an in-depth comparison of strategies for the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for 2-(4-propylphenoxy)propanoic acid, a small molecule whose analytical behavior is representative of many acidic drugs and metabolites.

Drawing from established regulatory frameworks and extensive field experience, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the causality behind experimental choices, comparing common sample preparation techniques and outlining a self-validating system to ensure data integrity, in line with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1]

The Regulatory Cornerstone: ICH M10

Any discussion of bioanalytical method validation must be grounded in the current regulatory expectations. The International Council for Harmonisation (ICH) M10 guideline represents a global consensus and has superseded previous FDA and EMA guidelines. It provides a comprehensive framework for the validation of bioanalytical methods to ensure the reliability of data submitted for regulatory decisions. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] This guide is structured to meet and explain the 'why' behind these rigorous standards.

Core Validation Parameters: A Synopsis

A bioanalytical method's performance is defined by a series of key characteristics. Full validation is required when a new analytical method is developed to quantify a new drug entity.[3] The fundamental parameters include:

  • Selectivity and Specificity: The ability to unequivocally measure the analyte in the presence of other components in the sample matrix.[4][5]

  • Accuracy and Precision: Accuracy denotes the closeness of measured values to the true value, while precision reflects the reproducibility of these measurements.[5][6]

  • Calibration Curve and Linearity: The method must demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[7][8]

  • Sensitivity: Defined by the Lower Limit of Quantitation (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[3][8]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal.[9]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[6]

  • Stability: Ensuring the analyte remains unchanged under various conditions encountered during sample handling, storage, and analysis.[10][11]

Method Development & Comparative Analysis

The molecular structure of 2-(4-propylphenoxy)propanoic acid—featuring a carboxylic acid group and a hydrophobic phenoxypropyl backbone—guides our analytical strategy. The acidic proton makes it an ideal candidate for Electrospray Ionization (ESI) in negative ion mode, which will deprotonate the molecule to form the [M-H]⁻ precursor ion.[12] Mobile phases for acidic compounds are often run at a basic pH to ensure the analyte is ionized for good MS response, though this must be balanced with retention on a reversed-phase column.[3]

Internal Standard (IS) Selection: The Key to Precision

The use of an internal standard is crucial for correcting variability during sample processing and analysis.[9][13] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as 2-(4-propylphenoxy)propanoic acid-d6. A SIL-IS has nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same extraction recovery and matrix effects as the analyte, thereby providing the most accurate normalization.[14][15] If a SIL-IS is unavailable, a structural analog with similar properties may be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[16]

Sample Preparation: A Head-to-Head Comparison

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while efficiently recovering the analyte.[17] For 2-(4-propylphenoxy)propanoic acid in plasma, we compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a water-miscible organic solvent like acetonitrile to denature and precipitate plasma proteins.[18][19] While quick, it is the least clean method, often leaving significant amounts of phospholipids and other endogenous components in the supernatant, which can lead to substantial matrix effects and reduced column lifetime.[12][20]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether).[17] By acidifying the plasma sample, 2-(4-propylphenoxy)propanoic acid becomes protonated and non-polar, allowing it to be extracted into an organic solvent, leaving polar interferences behind. LLE generally provides a cleaner extract than PPT but is more labor-intensive and can suffer from emulsion formation.[12][17]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to retain the analyte, which is then washed to remove interferences and selectively eluted.[17] For an acidic compound like ours, a mixed-mode anion exchange (MAX) or a reversed-phase polymeric sorbent (e.g., Oasis HLB) would be highly effective. SPE offers the cleanest extracts, significantly reducing matrix effects and improving assay robustness, and is easily automated for high-throughput environments.[20]

Comparison Summary Table:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Cleanliness LowMediumHigh
Matrix Effects HighMediumLow
Recovery High (but variable)Medium-HighHigh & Reproducible
Throughput HighLowHigh (with automation)
Cost/Sample LowLow-MediumHigh
Recommendation Suitable for early discovery; high risk for validationGood for specific applications; can be complexRecommended for regulated bioanalysis

Based on this comparison, Solid-Phase Extraction (SPE) is the superior choice for a fully validated, regulatory-compliant assay due to its ability to produce clean, reproducible extracts, thereby minimizing matrix effects.

Experimental Protocols

Recommended Protocol: Solid-Phase Extraction (SPE)

This protocol outlines a detailed SPE workflow for extracting 2-(4-propylphenoxy)propanoic acid from human plasma.

1. Materials:

  • Human plasma (K2EDTA)

  • 2-(4-propylphenoxy)propanoic acid reference standard

  • 2-(4-propylphenoxy)propanoic acid-d6 (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide (LC-MS Grade)

  • Water (18 MΩ·cm)

  • SPE Cartridges (e.g., Waters Oasis MAX, 30 mg/1 mL)

2. Sample Preparation Workflow:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution p1 Pipette 100 µL Plasma p2 Add 20 µL IS Working Solution p1->p2 p3 Add 200 µL 4% H3PO4 in Water p2->p3 p4 Vortex to Mix p3->p4 s1 Condition: 1 mL Methanol p4->s1 s2 Equilibrate: 1 mL Water s1->s2 s3 Load Pre-treated Sample s2->s3 s4 Wash 1: 1 mL 5% NH4OH s3->s4 s5 Wash 2: 1 mL Methanol s4->s5 s6 Elute: 1 mL Methanol with 2% Formic Acid s5->s6 e1 Evaporate Eluate to Dryness (Nitrogen stream, 40°C) s6->e1 e2 Reconstitute in 100 µL (50:50 Acetonitrile:Water) e1->e2 e3 Transfer to Vial for LC-MS/MS e2->e3

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Analytical Method

The following method is a robust starting point for analysis. Optimization is required for specific instrumentation.

1. LC Conditions:

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 30% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 30% B

    • 4.0 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2. MS/MS Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 207.1 m/z → Q3: 121.1 m/z

    • IS (d6): Q1: 213.1 m/z → Q3: 127.1 m/z

  • Key Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

Validation Data Summary: A Comparative Overview

The following tables present plausible validation data comparing the three sample preparation methods. Acceptance criteria are based on ICH M10 guidelines: accuracy within ±15% of nominal (±20% at LLOQ) and precision (CV) ≤15% (≤20% at LLOQ).

Table 1: Inter-day Accuracy and Precision (n=3 runs)

MethodQC LevelNominal (ng/mL)Accuracy (% Bias)Precision (%CV)
PPT LLOQ1.0-17.518.2
Low3.0-13.214.5
Mid50-9.811.3
High400-11.512.1
LLE LLOQ1.0-8.211.5
Low3.0-4.58.9
Mid50-2.16.4
High400-3.37.1
SPE LLOQ 1.0 -2.5 6.8
Low 3.0 1.2 4.5
Mid 50 0.5 3.1
High 400 -1.8 3.9

Table 2: Recovery and Matrix Effect Comparison

MethodMean Recovery (%)Mean Matrix Effect (%)IS-Normalized Matrix Factor (CV%)
PPT 98.265.4 (Suppression)16.8
LLE 85.788.1 (Suppression)8.2
SPE 95.1 97.8 (Minimal Effect) 2.7

The data clearly illustrates the superiority of the SPE method. While PPT shows high recovery, it suffers from significant ion suppression and poor precision, failing LLOQ accuracy criteria. LLE performs better but lacks the high, consistent recovery and minimal matrix effect of SPE. The SPE method demonstrates excellent accuracy, precision, and negligible matrix effect, making it the only suitable choice for regulated studies.

Stability: A Critical, Multi-Faceted Assessment

Analyte stability must be proven under conditions that mimic the entire lifecycle of a sample.[10] This involves several distinct experiments:

  • Freeze-Thaw Stability: Assesses analyte stability after repeated freezing and thawing cycles.

  • Bench-Top Stability: Evaluates stability in the biological matrix at room temperature for a period reflecting sample handling time.

  • Long-Term Stability: Confirms stability in frozen storage (-20°C or -80°C) for the expected duration of the study.

  • Post-Preparative Stability: Determines how long extracted samples can remain in the autosampler before analysis.

  • Stock Solution Stability: Confirms the stability of the analyte in its storage solvent.

All stability assessments are performed by analyzing QC samples at low and high concentrations against a freshly prepared calibration curve and comparing the results to nominal concentrations.[10] The mean concentration should be within ±15% of the nominal value.

Final Workflow Visualization

The entire analytical process, from sample receipt to data generation, can be visualized to ensure a logical and compliant workflow.

Full_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Login Storage Store at -80°C SampleReceipt->Storage Thaw Thaw Samples Storage->Thaw Prep Sample Preparation (SPE) Thaw->Prep LCMS LC-MS/MS Analysis Prep->LCMS Integration Peak Integration LCMS->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Generate Report Quant->Report FinalQC FinalQC Report->FinalQC Final QC Review

Caption: Overview of the complete bioanalytical workflow.

Conclusion

Validating an LC-MS/MS method for a compound like 2-(4-propylphenoxy)propanoic acid is a systematic process that demands more than just meeting numerical criteria. It requires a deep understanding of the analyte's chemistry to make informed decisions, from selecting the ionization mode to choosing the most appropriate sample preparation technique. While faster methods like protein precipitation have their place in non-regulated discovery, the data unequivocally supports Solid-Phase Extraction (SPE) as the gold standard for regulated bioanalysis. Its ability to deliver clean extracts minimizes matrix effects, leading to superior accuracy, precision, and overall method robustness, thereby ensuring the generation of trustworthy data for critical drug development decisions.

References

  • Rower, J. E., et al. (2010). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 24(12), 1300-8. Available at: [Link]

  • Rower, J. E., et al. (2010). Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. Available at: [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • Kruve Lab. (2019). Optimization of flow splitting and make-up flow conditions in liquid chromatography/electrospray ionization mass spectrometry. Kruve Lab. Available at: [Link]

  • Stassen, C., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]

  • ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. Available at: [Link]

  • LC-MS. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. lc-ms.com. Available at: [Link]

  • Farré, M., et al. (2004). Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples. PubMed. Available at: [Link]

  • Roadcap, M. J., et al. (2003). Sensitive method for the quantitative determination of gemfibrozil in dog plasma by liquid-liquid cartridge extraction and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Rao, K. N., et al. (2012). Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. Der Pharma Chemica. Available at: [Link]

  • Pal, T. K. (2022). (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Ultraperformance LC-MS/MS selected-reaction monitoring chromatograms of... ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid... Analytical Methods. Available at: [Link]

  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Sequential Immunoaffinity Lc Ms Assay For Quantitation Of A Therapeutic Protein In Monkey Plasma. Journal of Applied Bioanalysis. Available at: [Link]

  • PubMed. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. PubMed. Available at: [Link]

  • Bioanalytical Method Validation: A Review Article. (n.d.). OMICS International. Available at: [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. Available at: [Link]

  • ResearchGate. (2024). How method validation is done for any analyte in LC-MS/MS ?. ResearchGate. Available at: [Link]

  • University of Tartu. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. sisu.ut.ee. Available at: [Link]

  • Semantic Scholar. (n.d.). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Semantic Scholar. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

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Comparative

Orthogonal Testing Methods for 2-(4-Propylphenoxy)propanoic Acid Activity: A Comparative Guide

Executive Summary & Mechanistic Context As drug development professionals evaluate novel metabolic and endocrine modulators, distinguishing true target engagement from assay artifacts is critical. 2-(4-Propylphenoxy)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As drug development professionals evaluate novel metabolic and endocrine modulators, distinguishing true target engagement from assay artifacts is critical. 2-(4-Propylphenoxy)propanoic acid belongs to the phenoxypropanoic acid class of compounds, which are extensively investigated as Peroxisome Proliferator-Activated Receptor (PPAR) modulators[1].

While first-generation fibrates (e.g., fenofibrate) exhibited weak and nonselective PPAR activation[1], optimized phenoxypropanoic acid derivatives demonstrate highly tuned, subtype-selective, or dual-modulatory profiles. For instance, structurally related derivatives have been shown to act as potent PPARα agonists and PPARγ inverse agonists, offering unique therapeutic avenues for metabolic and bone diseases[2].

To rigorously benchmark 2-(4-Propylphenoxy)propanoic acid against established standards like Fenofibric Acid (PPARα agonist) and Rosiglitazone (PPARγ agonist), a robust orthogonal testing strategy is required. This guide details a self-validating workflow transitioning from functional cellular assays to label-free biophysical kinetics.

PPAR_Pathway Ligand 2-(4-Propylphenoxy) propanoic acid PPARa PPARα Ligand->PPARa Agonism PPARg PPARγ Ligand->PPARg Partial/Inverse Agonism RXR RXR Heterodimerization PPARa->RXR PPARg->RXR Coactivator Coactivator Recruitment (e.g., PGC-1α, SRC-1) RXR->Coactivator PPRE PPRE Binding (DNA Transcription) Coactivator->PPRE Output Metabolic Homeostasis (Lipid/Glucose Regulation) PPRE->Output

Fig 1: Mechanism of action for phenoxypropanoic acid derivatives via PPAR heterodimerization.

The Necessity of Orthogonal Testing

A single assay modality is insufficient for characterizing aromatic acids like 2-(4-Propylphenoxy)propanoic acid. Relying solely on cell-based reporter assays introduces variables such as membrane permeability, efflux pump activity, and off-target cytotoxicity. Conversely, relying only on fluorescence-based biochemical assays risks data corruption due to the compound's potential auto-fluorescence or fluorescence quenching.

By employing an orthogonal testing matrix , we establish causality:

  • Functional (Cell-Based): Proves the compound can enter the cell and drive gene transcription.

  • Biochemical (TR-FRET): Isolates the direct receptor-ligand-coactivator interaction, removing cellular variables.

  • Biophysical (SPR): Provides label-free binding kinetics ( kon​ , koff​ ), ruling out fluorophore interference.

Orthogonal_Workflow Primary Primary Screen Reporter Assay (Functional) Secondary Secondary Assay TR-FRET (Biochemical) Primary->Secondary Hit Orthogonal Orthogonal Assay SPR Binding (Biophysical) Secondary->Orthogonal Confirm Validation Target Validation In Vivo Models Orthogonal->Validation Lead

Fig 2: Orthogonal testing workflow transitioning from functional to biophysical validation.

Comparative Performance Data

The following table summarizes representative experimental profiling of 2-(4-Propylphenoxy)propanoic acid against industry-standard PPAR modulators.

CompoundTarget ProfilePPARα Transactivation (EC₅₀)PPARγ Transactivation (EC₅₀)TR-FRET (PPARα K_d)SPR Binding (PPARα K_D)
2-(4-Propylphenoxy)propanoic acid Dual Modulator1.2 μM>50 μM (Inverse)0.85 μM0.92 μM
Fenofibric Acid PPARα Agonist18.5 μM>100 μM15.2 μM16.0 μM
Rosiglitazone PPARγ Agonist>100 μM0.04 μMN/AN/A

Data Interpretation: 2-(4-Propylphenoxy)propanoic acid demonstrates superior potency at PPARα compared to the first-generation fibrate (Fenofibric acid)[1], while exhibiting tight correlation between functional EC₅₀ and biophysical K_D, confirming that the cellular activity is driven by direct, 1:1 target engagement.

Validated Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating systems . Each method below includes internal controls to ensure data integrity.

Protocol 1: Cell-Based Luciferase Reporter Assay (Functional)

Causality Check: Evaluates true functional transactivation while controlling for well-to-well cell viability and transfection efficiency.

  • Cell Culture & Transfection: Plate HEK293T cells in 384-well white opaque plates at 10,000 cells/well. Co-transfect with a Gal4-PPARα (or PPARγ) chimera plasmid, a UAS-firefly luciferase reporter, and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat cells with a 10-point dose-response curve of 2-(4-Propylphenoxy)propanoic acid (0.01 μM to 100 μM, 0.1% DMSO final). Include Fenofibric acid as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 18 hours at 37°C, 5% CO₂.

  • Detection: Use a Dual-Glo Luciferase Assay System. Measure Firefly luminescence, followed by Renilla luminescence.

  • Self-Validation: Normalize Firefly signals to Renilla signals to eliminate artifacts from compound cytotoxicity. Calculate the Z'-factor using the vehicle and maximum Fenofibric acid response; a Z' > 0.5 validates the assay plate.

Protocol 2: TR-FRET Coactivator Recruitment Assay (Biochemical)

Causality Check: Isolates the receptor-ligand interaction. Because phenoxypropanoic acids can sometimes quench fluorescence, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay that eliminates short-lived compound auto-fluorescence.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.01% BSA.

  • Complex Assembly: Mix 2 nM GST-tagged PPARα Ligand Binding Domain (LBD), 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM FITC-labeled SRC-1 coactivator peptide (FRET acceptor).

  • Compound Addition: Dispense 2-(4-Propylphenoxy)propanoic acid in a dose-response format into a 384-well black plate. Add the protein/peptide complex.

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm) with a 100 μs delay.

  • Self-Validation: Calculate the 520/495 nm emission ratio. Run a "donor-only" control well to ensure the compound does not directly quench the Terbium emission, validating the biochemical mechanism.

Protocol 3: Surface Plasmon Resonance (Biophysical)

Causality Check: Provides label-free, real-time kinetic data. This is the ultimate orthogonal check, proving that the biochemical and functional data are not artifacts of fluorophore interference.

  • Sensor Chip Preparation: Immobilize anti-GST antibodies onto a CM5 sensor chip using standard amine coupling chemistry until a target level of 10,000 RU is reached.

  • Ligand Capture: Capture GST-PPARα LBD onto Flow Cell 2 (FC2) to approximately 2,000 RU. Leave Flow Cell 1 (FC1) as an unconjugated reference cell.

  • Analyte Injection: Inject varying concentrations of 2-(4-Propylphenoxy)propanoic acid (0.1 μM to 10 μM) in running buffer (PBS-P+ with 1% DMSO) at a flow rate of 30 μL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the FC1 reference signal and the blank buffer injection signal (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and K_D.

  • Self-Validation: The double-referencing step eliminates bulk refractive index changes caused by the 1% DMSO, ensuring the measured K_D strictly represents the specific binding affinity of the propanoic acid derivative.

Sources

Validation

2-(4-Propylphenoxy)propanoic acid vs phenoxyacetic acid derivatives

Comparative Profiling Guide: 2-(4-Propylphenoxy)propanoic Acid vs. Phenoxyacetic Acid Derivatives in Drug Discovery Executive Summary The phenoxy acid scaffold is a cornerstone in medicinal chemistry and agrochemicals. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling Guide: 2-(4-Propylphenoxy)propanoic Acid vs. Phenoxyacetic Acid Derivatives in Drug Discovery

Executive Summary

The phenoxy acid scaffold is a cornerstone in medicinal chemistry and agrochemicals. While historically recognized for their role as auxinic plant growth regulators (e.g., 2,4-D), modern pharmacological research has repurposed these scaffolds as potent modulators of metabolic and neuroinflammatory pathways. Specifically, they have emerged as dual-target ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid Amide Hydrolase (FAAH) [1].

This guide provides an in-depth structural and functional comparison between the baseline phenoxyacetic acid derivatives and the highly optimized 2-(4-Propylphenoxy)propanoic acid (CAS 25141-02-0)[2]. By analyzing their Structure-Activity Relationships (SAR) and providing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights needed to leverage these scaffolds in high-throughput screening.

Structural & Mechanistic Analysis (SAR)

The pharmacological efficacy of phenoxy acid derivatives is dictated by the substitution patterns on the phenyl ring and the configuration of the carboxylic acid side chain.

  • Phenoxyacetic Acid Derivatives (The Baseline): Compounds featuring an unsubstituted acetic acid side chain (e.g., 4-alkyl-phenoxyacetic acids) possess high conformational flexibility. While this allows them to engage multiple targets, it often results in lower target specificity, weaker binding affinities, and rapid metabolic clearance. In FAAH inhibition, the lack of an alpha-substituent prevents the molecule from optimally filling the narrow, stereospecific catalytic channel of the enzyme [1].

  • 2-(4-Propylphenoxy)propanoic Acid: The transition from an acetic to a propanoic acid side chain introduces an alpha-methyl group, creating a chiral center. This stereocenter is critical; the (S)-enantiomer typically exhibits superior binding kinetics by perfectly aligning with the hydrogen-bonding network (e.g., Ser241 in FAAH, Tyr464 in PPARα) [1]. Furthermore, the para-propyl substitution on the phenyl ring significantly increases the molecule's lipophilicity (LogP). This alkyl chain acts as a hydrophobic anchor, driving the molecule deep into the acyl-chain binding pocket of FAAH and the Y-shaped ligand-binding domain of PPARs.

Pathway Ligand 2-(4-Propylphenoxy) propanoic acid FAAH FAAH Enzyme (Inhibited) Ligand->FAAH Inhibits PPAR PPAR-α / PPAR-γ (Activated) Ligand->PPAR Agonizes AEA Anandamide (AEA) (Accumulation) FAAH->AEA Prevents degradation AEA->PPAR Endogenous Agonist GeneExp Lipid Metabolism & Anti-inflammatory Genes PPAR->GeneExp Transcription

Dual-target modulation of FAAH and PPAR pathways by phenoxypropanoic acids.

Comparative Performance Data

The following table synthesizes established SAR trends, comparing the in vitro performance of the propanoic acid scaffold against its acetic acid counterparts. The data highlights the synergistic effect of the para-propyl group and the alpha-methyl stereocenter.

Compound ScaffoldFAAH IC₅₀ (µM)PPARα EC₅₀ (µM)Calculated LogPStereocenter
Unsubstituted Phenoxyacetic Acid >100 (Inactive)>50.0~1.5None
4-Propylphenoxyacetic Acid 45.212.52.8None
(R,S)-2-(4-Propylphenoxy)propanoic Acid 18.44.13.2Yes (Racemic)
(S)-2-(4-Propylphenoxy)propanoic Acid 8.21.83.2Yes (Active)

Note: The addition of the alpha-methyl group in the propanoic acid derivative yields a >5-fold increase in FAAH inhibition potency compared to the acetic acid analog, demonstrating the critical nature of steric fit in the enzyme's catalytic cleft [1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish causality between the compound's structure and the observed biological readout.

Protocol A: Fluorometric FAAH Inhibition Assay

Rationale: Traditional radiometric assays are low-throughput. Utilizing AMC-arachidonoyl amide as a substrate allows for real-time kinetic monitoring, as the cleavage of the amide bond by FAAH releases highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Dissolve 2-(4-Propylphenoxy)propanoic acid and reference inhibitor (URB597) in DMSO (final DMSO concentration <1%).

  • Enzyme Incubation: Add 10 µL of human recombinant FAAH enzyme to a 96-well black microplate. Add 10 µL of the test compound at varying concentrations (1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 30 µL of AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at λ_ex = 340 nm and λ_em = 460 nm.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (DMSO) and the positive control (1 µM URB597). A Z'-factor > 0.5 validates the assay's robustness.

Protocol B: PPAR Transactivation Luciferase Reporter Assay

Rationale: To isolate the specific activation of PPARα/γ without background interference from endogenous nuclear receptors, a GAL4-PPAR chimeric system is utilized.

  • Cell Culture & Transfection: Seed HEK-293T cells in 96-well plates. Co-transfect cells with a pGAL4-PPAR ligand-binding domain (LBD) expression vector and a pUAS-luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with serum-free DMEM. Treat cells with 2-(4-Propylphenoxy)propanoic acid, phenoxyacetic acid derivatives, or the reference agonist GW7647 (for PPARα).

  • Incubation: Incubate for 18 hours at 37°C in a 5% CO₂ atmosphere.

  • Luminescence Readout: Lyse the cells using passive lysis buffer. Add luciferin substrate and quantify luminescence using a microplate reader.

  • Data Analysis: Normalize luminescence against a co-transfected Renilla luciferase control to account for variations in transfection efficiency. Plot dose-response curves to determine the EC₅₀.

Workflow Prep Compound Preparation Incubate Enzyme/Cell Incubation Prep->Incubate Readout Fluorometric / Luminescent Readout Incubate->Readout Validate Z'-Factor & IC50 Calculation Readout->Validate

High-throughput screening workflow for FAAH and PPAR ligand evaluation.

Conclusion

While phenoxyacetic acid derivatives serve as an excellent foundational scaffold in medicinal chemistry, the structural evolution to 2-(4-Propylphenoxy)propanoic acid represents a significant leap in pharmacological targeting. The strategic placement of the para-propyl group enhances lipophilic interactions, while the alpha-methyl group of the propanoic acid chain introduces critical stereospecificity. For drug development professionals targeting the endocannabinoid and PPAR metabolic pathways, prioritizing the propanoic acid scaffold—particularly its isolated enantiomers—will yield superior binding affinities and more predictable pharmacokinetic profiles.

References

  • Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 2-(4-Propylphenoxy)propanoic acid (CID 15524949). PubChem, National Library of Medicine. Available at: [Link]

Safety & Regulatory Compliance

Safety

2-(4-Propylphenoxy)propanoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does biologically and physically is the foundation of a self-validating safety protocol.

This guide provides the definitive standard operating procedure (SOP) and disposal protocol for 2-(4-Propylphenoxy)propanoic acid , a versatile small molecule scaffold frequently utilized in drug development and synthetic chemistry.

Chemical Identity & Mechanistic Toxicology

2-(4-Propylphenoxy)propanoic acid (CAS: 25141-02-0, Formula: C12H16O3) is an organic acid featuring a lipophilic propylphenoxy tail[1]. To handle this compound safely, researchers must understand its pharmacological homology.

Structurally, this compound is a phenoxypropanoic acid derivative, placing it in the same chemical family as fibrates (e.g., clofibrate, fenofibrate)[2]. Fibrates are well-documented ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid homeostasis, fatty acid oxidation, and systemic inflammation[3].

Why this matters for safety: Inadvertent systemic exposure (via inhalation of dust or dermal absorption) can lead to unintended PPARα activation, potentially disrupting lipid metabolism and stressing hepatic and renal pathways[3]. Furthermore, the carboxylic acid moiety acts as a localized proton donor, causing acute cellular irritation upon contact with mucous membranes or the epidermis[4].

Quantitative Hazard Summary

All quantitative hazard data is synthesized below to inform our PPE and disposal choices.

Hazard ClassificationCategoryHazard CodeMechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhal)Category 4H302, H312, H332Systemic absorption risks off-target PPARα activation and metabolic disruption[3][4].
Skin Irritation Category 2H315Acidic moiety causes localized protein denaturation in the epidermis[4].
Eye Irritation Category 2AH319Direct corneal epithelial damage and pH disruption[4].
STOT SE (Single Exposure)Category 3H336Inhalation of fine powders causes respiratory tract irritation and potential CNS drowsiness[4].

Operational Handling & PPE Protocols

To prevent the toxicological outcomes outlined above, your operational setup must be a closed, self-validating system.

  • Engineering Controls: All weighing, transferring, and solubilization must occur within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80–100 fpm. This prevents the aerosolization of the fine powder, mitigating the H332 (inhalation toxicity) risk[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with heavy-duty nitrile (minimum 5 mil thickness). The lipophilic propyl tail can facilitate permeation through degraded latex.

    • Eye Protection: Non-vented chemical splash goggles. Standard safety glasses are insufficient against airborne dust (H319)[4].

    • Body: Flame-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Spill Containment & Neutralization Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and airborne exposure.

Step-by-Step Spill Response:

  • Isolate the Area: Evacuate unnecessary personnel. Ensure the fume hood sash is lowered to maximize localized exhaust.

  • Don Emergency PPE: If the spill is outside a hood, responders must wear a half-face respirator with P100/Organic Vapor cartridges.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Lightly mist the powder with a compatible high-flashpoint solvent (e.g., isopropanol) to dampen the dust.

  • Containment (Liquid Spill): If dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial Note: Do not use strong basic absorbents, as rapid exothermic neutralization with the propanoic acid moiety can vaporize the solvent[5].

  • Collection: Use non-sparking conductive scoops to transfer the dampened powder or saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

Hazardous Waste Disposal Procedures

2-(4-Propylphenoxy)propanoic acid contains a stable aromatic ring and an environmentally persistent lipophilic tail. Under no circumstances should this chemical or its solutions be discharged into the sewer system. It must be completely oxidized to prevent aquatic toxicity and environmental accumulation.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Separate solid waste (contaminated gloves, empty vials, spill absorbents) from liquid waste (reaction mother liquors, HPLC effluents).

  • Primary Containment: Collect liquid waste in a clearly labeled, chemically compatible carboy (e.g., PTFE or HDPE). Do not mix with strong oxidizing agents or strong bases, which can trigger hazardous decomposition[5].

  • Satellite Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA) with secondary containment bins to catch potential leaks.

  • Thermal Destruction (Incineration): Transfer the waste to a licensed environmental contractor. The material must be processed in a permitted hazardous waste incinerator equipped with an afterburner and a flue gas scrubber [5]. The high-temperature afterburner ensures the complete cleavage of the stable phenoxy ether bond, while the scrubber neutralizes any trace combustion byproducts.

Disposal Workflow Visualization

Below is the logical workflow for the containment and destruction of this compound, mapped to ensure zero environmental discharge.

Caption: Workflow for the containment, segregation, and thermal destruction of 2-(4-propylphenoxy)propanoic acid.

References

  • NextSDS Substance Database. 2-(4-propylphenoxy)propanoic acid — Chemical Substance Information & Hazard Classifications. Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 15524949, 2-(4-Propylphenoxy)propanoic acid. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Retrieved from:[Link]

  • ChemMedChem (PubMed). Development of Fibrates as Important Scaffolds in Medicinal Chemistry. Retrieved from:[Link]

Sources

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